The table below summarizes the core information available on this compound:
| Aspect | Technical Details |
|---|---|
| IUPAC Name | 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride [1] |
| Institute | Central Drug Research Institute (CDRI), Lucknow [2] [1] [3] |
| Development Status | Licensed for marketing (Themis Chemical Ltd., Mumbai, 1987) [3]. Current market status is unclear. |
| Pharmacological Class | Local Anesthetic (Quinoline derivative) [1] |
| Relative Potency (Animal Models) | 5-8 times more active than Lidocaine for infiltration anesthesia [1] |
| Effective Concentration | 0.2-0.5% for infiltration & nerve block (compared to 1-2% for Lidocaine) [1] |
| Relative Toxicity (Animal LD₅₀) | Approximately one-fourth the toxicity of Lidocaine [1] |
A key double-blind study compared this compound to the standard therapy, Lidocaine [1].
| Trial Parameter | This compound (0.5%) | Lidocaine (2%) |
|---|---|---|
| Study Design | Randomized, double-blind, non-crossover trial in 87 patients for minor surgery [1]. | |
| Efficacy (Good Response) | 32 of 43 patients | 35 of 44 patients |
| Onset & Duration | Comparable to Lidocaine | Comparable to this compound |
| Repeat Injections Required | 16% of cases | Not Specified |
| Safety Profile | Well tolerated; one report of itching at injection site; fewer significant BP changes [1]. | Significant blood pressure changes more frequently observed [1]. |
While specific protocols are not available, the high-level development pathway can be visualized. The following diagram outlines the general sequence of activities from initial synthesis through to clinical evaluation in humans.
This compound is a unique local anesthetic agent. The table below summarizes its core characteristics based on the available literature.
| Feature | Description |
|---|---|
| Chemical Classification | Quinolone derivative (described as a non-ester, non-amide agent) [1] [2]. |
| Development Origin | Created in 1983 at the Central Drug Research Institute (CDRI) in Lucknow, India [1]. |
| Proposed Molecular Mechanism | Acts as a local anesthetic via reversible inhibition of sodium channels, similar to other local anesthetics. Its specific receptor interactions are not detailed in the available literature [1]. |
| Key Properties | Possesses inherent vasoconstricting and antihistaminic properties, which may reduce the need for added vasoconstrictors like adrenaline [1] [2]. |
| Anesthetic Potency | Reported to be 4-5 times more potent than 2% Lignocaine [1]. A 0.5% solution is used for infiltration and nerve blocks [1] [2]. |
The following table compares this compound with lignocaine (lidocaine) in dental extraction surgeries, based on a comparative study [2].
| Parameter | 0.5% this compound | 2% Lignocaine with Adrenaline |
|---|---|---|
| Cardiovascular Effects | No significant changes in cardiovascular parameters [2]. | Contains adrenaline, which is known to have cardiovascular effects [2]. |
| Efficacy in Minor Surgery | Provides a sufficient degree of local anesthetic activity for routine minor surgery like dental extractions [2]. | Established efficacy for dental procedures [2]. |
| Clinical Advantage | An ideal option where adrenaline is contraindicated due to patient systemic problems (e.g., certain cardiac or thyroid conditions) [1] [2]. | Standard use, but adrenaline may be contraindicated in some patients [1]. |
The search indicates that while this compound has been used in medical disciplines like ophthalmology, its adoption and validation in dental pain management have been limited despite its potential benefits [1]. A significant gap in the current literature is a detailed, molecular-level explanation of its mechanism of action. While it is known to function as a sodium channel blocker, the specific interactions at the binding site and its kinetics are not described in the available sources. Furthermore, no specific experimental protocols for investigating its mechanism were found in the search results.
Based on the general mechanism of local anesthetics and the available information on this compound, the following diagram outlines the proposed workflow to elucidate its mechanism of action, which aligns with the user's request for experimental visualization.
To fully characterize this compound's mechanism of action, the following targeted research is necessary:
Centbucridine is a unique local anesthetic agent with the following core characteristics:
The following table summarizes key quantitative data from comparative clinical studies of this compound versus Lignocaine, a gold standard in local anesthesia.
| Parameter | This compound (0.5%) | Lignocaine (2% with Adrenaline) | Statistical Significance & Context |
|---|---|---|---|
| Relative Potency | 0.5% concentration | 2% concentration | Reported to be 4-8 times more potent than Lignocaine [1] [2]. |
| Onset of Anesthesia | 162.92 ± 64.4 seconds [2] | 176.03 ± 58.2 seconds [2] | Not statistically significant (P=0.121); similar rapid onset [2]. |
| Duration of Anesthesia | 151.01 ± 44.4 minutes [2] | 111.07 ± 24.9 minutes [2] | Statistically significant longer duration (P=0.00) [2]. |
| Anesthesia Depth (VAS Score 0) | 82% of patients [2] | 83% of patients [2] | No significant difference; both provide adequate depth for procedures [2]. |
| Cardiovascular Effects | No significant changes from baseline [2] [3]. | Mild blood pressure fluctuations in some patients [1] [2]. | This compound offers superior cardiovascular stability, beneficial when vasoconstrictors are contraindicated [2] [3]. |
For researchers seeking to replicate or evaluate past studies, here are the methodologies from key clinical trials.
This is a representative example of a randomized controlled trial (RCT) design.
A foundational animal study that informed the clinical safety profile.
The diagram below synthesizes the available information on this compound's characteristics and research status, which may be useful for project planning.
This compound's technical profile highlights its unique chemistry and clinical advantages within a specific research context.
The most critical consideration for a professional audience is the scope and recency of the available data:
The table below summarizes the key toxicological and pharmacological data for Centbucridine from animal studies.
| Parameter | This compound Findings | Comparative Data (Lidocaine/Lignocaine) | Test System |
|---|---|---|---|
| Acute Toxicity (LD₅₀) | Lower LD₅₀ (more potent) [1] | LD₅₀ 4x higher than this compound (less potent) [1] | Mice, Rats, Monkeys [1] |
| Genotoxicity | Negative for chromosome aberrations, sister chromatid exchanges, and DNA-strand breaks [2] | Information not available in search results | Mouse bone marrow and liver cells [2] |
| Neurotoxicity | No potential for neurotoxicity identified [3] | Information not available in search results | Animal models (study not detailed) [3] |
| Local Irritation | No local irritation on infiltration [1] | Information not available in search results | Animals (study not detailed) [1] |
| Anesthetic Potency | 5-8 times more active than Lidocaine [1] | Base value for comparison [1] | Animal experiments [1] |
| Effective Concentration | 0.2-0.5% for infiltration/nerve block [1] | 1-2% for infiltration/nerve block [1] | Clinical and experimental studies [1] |
The following details the methodologies used in the key animal studies cited in the search results.
The diagram below illustrates the logical sequence of key tests in the non-clinical safety assessment of a local anesthetic like this compound.
Figure 1: A generalized workflow for the key toxicity tests in the non-clinical safety assessment of a local anesthetic. Boxes in gray represent tests not covered in the provided search results for this compound.
The animal data suggests that this compound presented a promising toxicological profile during its early development:
When interpreting this data, you should be aware of the following constraints:
This compound (4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) is documented in scientific literature as a local anesthetic with the following characteristics:
The search results do not contain any studies, data, or protocols linking this compound to histamine receptor antagonism or anti-allergic mechanisms.
While this compound itself is not an antihistamine, research into antihistaminic and anti-allergic properties is a complex field. For background, the core mechanism involves the blockade of histamine receptors, of which there are four known types (H1 to H4) [5].
Comparative Table of Histamine Receptors
| Receptor | Primary Signaling Pathway | Key Cell/Tissue Locations | Main Physiological Roles |
|---|---|---|---|
| H1R | Gαq, ↑ phospholipase C, ↑ calcium mobilization [5] | Neurons, smooth muscle, endothelial cells [5] | Allergic symptoms, pruritus, wakefulness [5] |
| H2R | Gαs, ↑ cyclic AMP [5] | Gastric parietal cells, others [5] | Gastric acid secretion [5] |
| H3R | Gαi/o, ↓ cyclic AMP, ↑ calcium mobilization [5] | Central nervous system (presynaptic) [5] | Neurotransmitter autoreceptor [5] |
| H4R | Gαi/o, ↑ intracellular calcium [5] | Immune cells (eosinophils, etc.) [5] | Inflammation, pruritus [5] |
The following diagram illustrates the general workflow for the preclinical evaluation of a compound's potential antihistaminic activity, which would be applicable to any new chemical entity under investigation.
| Aspect | Centbucridine Findings | Comparative Data (vs. Lidocaine) |
|---|---|---|
| Anesthetic Potency | Effective for infiltration anesthesia at 0.5% concentration [1]. | 5-8 times more active than lidocaine (which is typically used at 1-2% concentration) [1]. |
| Acute Toxicity (LD₅₀) | The lethal dose for 50% of the test population was determined in mice, rats, and monkeys [1]. | LD₅₀ was approximately one-fourth that of lidocaine, indicating lower toxicity [1]. |
| Local Irritation | No local irritation was observed upon infiltration in animals [1]. | Information not specified in the provided results. |
The available data comes from a study published in 1983. Here are the key methodological details for the animal experiments:
The following workflow diagram illustrates the progression of this preclinical evaluation based on the described methodology:
This compound is an investigational local anesthetic agent with a unique profile. The table below summarizes its core characteristics based on available data.
| Attribute | Description |
|---|---|
| Chemical Classification | Quinolone derivative; described as a "nonester, nonamide" local anesthetic [1]. |
| Molecular Target | Voltage-gated sodium channels (Nav) [1]. |
| Proposed Mechanism | Reversible inhibition of sodium channels, preventing depolarization and action potential propagation in neurons [1]. |
| Clinical Concentration | 0.5% solution [2]. |
| Reported Onset & Duration | Similar onset to lidocaine; significantly longer duration (approx. 2.5 hours) due to inherent vasoconstrictive properties [2]. |
| Notable Feature | Considered for use in medically compromised pediatric patients where lidocaine or adrenaline is contraindicated [2]. |
This compound's primary molecular target is the voltage-gated sodium channel (Nav) [1]. These channels are critical for generating and propagating action potentials in excitable cells like neurons. The diagram below illustrates the general mechanism of local anesthetic action.
Local anesthetics (LA) like this compound bind to voltage-gated sodium channels from the inside of the cell membrane, preventing sodium influx and action potential propagation.
This mechanism is consistent with established local anesthetics like lidocaine and bupivacaine [1]. The search for more selective and safer sodium channel blockers is a major focus in pain research, particularly targeting subtypes like Nav1.8 that are enriched in pain-sensing neurons [3] [4].
Available clinical data is limited but promising. One study reported that this compound provided effective anesthesia for Inferior Alveolar Nerve Block (IANB) in pediatric patients, with no toxic reactions observed [2]. Its inherent vasoconstriction is a key differentiator, potentially eliminating the need for vasoconstrictor additives like epinephrine [2].
However, the literature notes that this compound is still under clinical investigation, and its efficacy and safety in children under 12 years require further assessment [2] [1].
1. Drug Profile & Indications this compound is a local anesthetic agent that belongs to a novel chemical class, being neither an ester nor an amide [1] [2]. It was developed in India and has been investigated for use in dental procedures and minor oral surgery [3] [4]. A key potential advantage is its inherent vasoconstrictor property, meaning it can be used without adrenaline [4]. This makes it a candidate for patients in whom adrenaline is contraindicated due to systemic health problems [4].
2. Formulation & Dosage The primary formulation studied for local anesthesia is a 0.5% solution [3] [4]. The search results did not provide specific maximum dose recommendations (e.g., in mg/kg). This critical safety parameter must be established from official prescribing information or through direct consultation with the manufacturer.
3. Pharmacodynamic & Kinetic Properties The table below summarizes the key performance characteristics of 0.5% this compound compared to a common standard, 2% Lignocaine with adrenaline, based on available clinical studies.
| Parameter | 0.5% this compound | 2% Lignocaine (with Adrenaline) | Notes & References |
|---|---|---|---|
| Onset of Action | ~105 seconds | ~100 seconds | No statistically significant difference [3]. |
| Duration of Action | ~92 minutes | ~92 minutes | No statistically significant difference [3]. |
| Depth of Anesthesia | Equivalent to Lignocaine | Standard | Assessed at 10, 30, and 60 minutes; no significant difference [3]. |
| Cardiovascular Effects | Statistically significant drop in pulse rate at 10 and 30 mins. | Standard effect profile | This compound showed a notable effect on pulse rate, though the clinical significance may vary [3]. Unlike lignocaine, it does not require adrenaline for duration [4]. |
| Vasoconstrictor Need | Inherent vasoconstrictor property; does not require adrenaline. | Requires adrenaline for prolonged duration. | This is a major differentiating factor [4]. |
The following methodology is adapted from a randomised controlled trial that administered 0.5% this compound via Inferior Alveolar Nerve Block (IANB) for dental procedures [3]. This can serve as a template for controlled research.
1. Pre-Operative Phase
2. Anesthesia Administration
3. Intra-Operative & Post-Operative Monitoring
The search results confirm the use and efficacy of 0.5% this compound but lack the granular detail required for a complete standalone protocol. Key missing information includes:
The diagram below outlines the logical workflow of the experimental protocol as described in the available research, from setup to outcome analysis.
For researchers and drug development professionals, 0.5% this compound presents a pharmacologically distinct local anesthetic option. Its comparable efficacy to lignocaine in terms of onset, depth, and duration of anesthesia, combined with its adrenaline-free formulation, constitutes its primary value proposition [3] [4]. However, its significant effect on pulse rate warrants careful cardiovascular monitoring in both clinical and research settings [3].
Centbucridine (4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) represents a unique chemical entity in local anesthesia with distinctive properties potentially beneficial for ophthalmic microsurgery. As a quinoline derivative rather than traditional ester or amide-type anesthetics, this compound offers inherent vasoconstrictive properties and favorable cardiovascular stability. This document provides comprehensive application notes and experimental protocols to facilitate further research and development of this compound for ophthalmic applications, particularly in the context of advanced microsurgical procedures and emerging drug delivery technologies. The information synthesized herein aims to support researchers, scientists, and drug development professionals in evaluating this compound's potential for ocular anesthesia and analgesic applications.
This compound emerged from research at the Central Drug Research Institute in Lucknow, India, as a novel quinoline derivative with local anesthetic properties. Unlike conventional local anesthetics that are classified as either esters or amides, this compound possesses a distinct chemical structure (4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) that places it in a separate category altogether [1]. This structural uniqueness contributes to its distinctive pharmacological profile, including inherent vasoconstrictive activity that differentiates it from many other local anesthetics that require vasoconstrictor additives. The chemical's development was motivated by the need for agents with improved safety profiles, particularly reduced cardiovascular and neurological toxicity compared to traditional options like bupivacaine and etidocaine.
The evolution of local anesthetics has been largely driven by toxicity concerns, with this compound representing an innovative approach to anesthetic development that bypasses the traditional ester-amide classification [1]. Its unique molecular configuration contributes to both its therapeutic effects and its metabolism pathway, which differs from conventional ester hydrolysis or amide metabolism. Understanding this chemical distinction is fundamental to appreciating this compound's potential applications in ophthalmic microsurgery, where precision, duration of action, and safety margins are particularly critical due to the delicate nature of ocular tissues and the potential for systemic absorption.
Like traditional local anesthetics, this compound primarily exerts its effects through voltage-gated sodium channel blockade in neuronal membranes. The cellular membrane maintains a resting potential of -40 to -90 mV through active Na+/K+ pump activity [1]. When this compound is administered, it penetrates the neural tissue and binds to specific receptor sites on voltage-gated sodium channels, preventing the conformational changes necessary for channel activation. This binding stabilizes the neuronal membrane by decreasing its permeability to sodium ions, thereby increasing the threshold for electrical excitability and ultimately preventing the propagation of action potentials along nerve fibers.
The non-ester, non-amide structure of this compound may influence its binding characteristics to sodium channels and its interaction with the lipid bilayer of nerve membranes. The tetrahydroacridine structure provides both lipophilic and hydrophilic properties that potentially enhance tissue penetration while maintaining adequate solubility for clinical administration. This molecular configuration may contribute to the observed prolonged duration of action noted in clinical studies compared to lignocaine [2]. The mechanism behind its inherent vasoconstrictive properties remains an area of ongoing investigation but may involve additional interactions with vascular smooth muscle or endothelial receptors that are not typically associated with conventional local anesthetics.
Clinical studies evaluating this compound, though limited in scope and recency, demonstrate a consistent profile of efficacy and safety. In dental surgical models, this compound has shown comparable anesthetic efficacy to established agents with certain distinctive characteristics. A randomized controlled trial comparing 0.5% this compound to 2% lignocaine with adrenaline (1:200,000) for dental extractions found no significant differences in anesthetic onset time (P = 0.121) or depth of anesthesia, with the majority of patients in both groups reporting no pain during procedures (82% for this compound vs. 83% for lignocaine) [2]. However, a statistically significant prolonged duration of anesthesia was observed in the this compound group (151.01 ± 44.4 minutes) compared to the lignocaine group (111.07 ± 24.9 minutes, P = 0.00) [2].
The cardiovascular stability associated with this compound represents one of its most notable attributes. Studies monitoring blood pressure and heart rate at 10, 20, 30, and 60-minute intervals after administration found that this compound provided stable hemodynamic parameters without the concerning fluctuations sometimes associated with adrenaline-containing anesthetic preparations [3]. This cardiovascular profile, combined with its inherent vasoconstrictive properties, suggests potential advantages for ophthalmic applications where hemodynamic stability is desirable and where the use of vasoconstrictors like adrenaline may be contraindicated in certain patient populations.
Table: Comparative Clinical Parameters of this compound versus Lignocaine
| Parameter | This compound (0.5%) | Lignocaine (2%) with Adrenaline | Statistical Significance |
|---|---|---|---|
| Onset time (seconds) | 162.92 ± 64.4 | 176.03 ± 58.2 | P = 0.121 (NS) |
| Duration of anesthesia (minutes) | 151.01 ± 44.4 | 111.07 ± 24.9 | P = 0.00* |
| Patients reporting no pain (VAS=0) | 82% | 83% | P = 0.134 (NS) |
| Patients reporting mild pain (VAS=1) | 18% | 17% | P = 0.135 (NS) |
| Cardiovascular stability | Stable profile observed | Stable profile observed | No significant differences |
Comprehensive evaluation of this compound's safety profile reveals a favorable toxicity spectrum compared to traditional local anesthetics. Neurotoxicity assessments in experimental models demonstrated that this compound had reduced neurotoxic potential compared to some conventional agents, with histological studies showing minimal neural tissue damage at clinically relevant concentrations [3]. Genotoxicity evaluations using standard assays indicated no significant mutagenic or clastogenic effects at therapeutic dosage ranges [3]. Additionally, teratogenicity studies conducted in animal models reported no major fetal malformations or developmental abnormalities associated with this compound administration [3], though human pregnancy data remains limited.
The systemic toxicity threshold for this compound appears advantageous when compared to several conventional local anesthetics. While all local anesthetics can produce systemic toxicity when plasma concentrations exceed therapeutic ranges, this compound's chemical structure may contribute to a wider safety margin. The incidence of neurological complications with local anesthetics in general is rare (less than 3%), with seizures representing the most common serious neurological adverse effect [4]. Available clinical data suggests that this compound has a lower seizure induction potential compared to agents like bupivacaine, though direct comparative studies in ophthalmic applications are limited. The absence of reported allergic reactions or sensitivity reactions in clinical trials further supports its favorable safety profile [2] [3].
This compound is typically formulated as a 0.5% aqueous solution (5 mg/mL) for injection in clinical studies [2] [3]. The formulation maintains stability at room temperature and does not require special light protection or refrigeration under standard conditions. Its inherent vasoconstrictive properties eliminate the necessity for adrenaline additives in most cases, simplifying the formulation requirements and reducing potential complications associated with vasopressor agents [2]. This characteristic is particularly advantageous for ophthalmic surgery patients with cardiovascular comorbidities or those sensitive to catecholamines.
The physicochemical properties of this compound, including its pKa, lipid solubility, and protein binding characteristics, contribute to its clinical performance. While specific data on these parameters is limited in the available literature, its tetrahydroacridine structure suggests moderate lipid solubility that balances tissue penetration with controlled diffusion. The sterilization process for this compound solutions follows standard autoclaving protocols without significant degradation. Compatibility with common surgical materials including stainless steel, plastics, and rubbers has been established in clinical use, showing no evidence of adsorption or interaction that would significantly affect potency.
Recent advances in ophthalmic drug delivery technologies present opportunities for optimizing this compound administration in microsurgical contexts. Nanotechnology-based systems including polymeric nanoparticles, liposomes, and dendrimers offer potential for prolonged anesthesia with reduced dosing frequency [5] [6]. These systems can be engineered to control drug release kinetics through careful manipulation of size, surface properties, and material composition. Research demonstrates that nanoparticles in the 50-200 nm range show optimal distribution in the vitreous cavity with enhanced retention compared to larger particles [6]. Surface charge modification further influences ocular distribution, with negatively charged particles demonstrating improved diffusion through the anionic vitreous network to reach retinal tissues [6].
Injectable hydrogel systems represent another promising approach for extended this compound delivery. Technologies similar to the Verisome platform, which transforms from a solution to a biodegradable gel upon injection, could potentially maintain therapeutic anesthetic concentrations for weeks to months following a single administration [6]. Such sustained-release platforms would be particularly valuable for managing postoperative pain after complex ophthalmic procedures, potentially replacing or reducing the need for repeated injections or topical drop regimens that elderly patients often find challenging to self-administer correctly [5]. Additionally, magnetically guided microrobots have emerged as innovative platforms for targeted drug delivery in the posterior segment of the eye [7], potentially offering unprecedented precision in this compound placement for specific microsurgical applications.
Diagram: this compound Formulation Strategies and Advanced Delivery Systems for Ophthalmic Applications
Patient selection criteria for this compound administration in ophthalmic procedures should include comprehensive medical evaluation with particular attention to bleeding disorders, concurrent anticoagulant therapy, and history of adverse reactions to local anesthetics. Though this compound has demonstrated excellent cardiovascular stability [2] [3], patients with severe hepatic impairment may require dosage adjustments due to potential alterations in metabolism, though this compound's metabolic pathway differs from conventional amide anesthetics. Ocular assessment should include evaluation of infection at injection site, globe integrity, and specific procedural requirements that might influence anesthetic approach.
Preparation protocols begin with verification of this compound solution (typically 0.5%) and inspection for particulate matter or discoloration. Standard aseptic techniques must be followed for all ocular preparations. For procedures requiring conscious sedation, appropriate monitoring equipment should be established prior to anesthetic administration. A time-out protocol confirming patient identity, procedure, and laterality is essential. For research settings, documentation of institutional review board approval and informed consent is mandatory, with particular attention to explaining the investigational status of this compound for ophthalmic applications despite its use in other surgical domains.
Administration of this compound for ophthalmic procedures requires precision in technique and anatomical knowledge. For anterior segment surgery, peribulbar or sub-Tenon's administration of 3-5 mL of 0.5% this compound provides adequate akinesia and anesthesia [8]. The onset of action typically occurs within 2-3 minutes, with surgical anesthesia lasting approximately 150 minutes based on dental surgery models [2]. For procedures requiring longer duration, supplemental dosing of 1-2 mL may be administered after initial effect, with careful attention to total cumulative dosage. Upper limits should not exceed 5 mg/kg based on available safety data from other surgical applications.
For microsurgical procedures requiring precise motor control, the concentration and volume can be adjusted downward to achieve targeted akinesia without complete motor blockade. Subconjunctival injection of 0.5-1 mL of 0.5% this compound provides sufficient anesthesia for minor procedures while preserving ocular motility. In vitreoretinal surgery, retrobulbar administration with careful aspiration to avoid vascular injection is recommended. The inherent vasoconstrictive properties of this compound may help reduce bleeding at the injection site and slow systemic absorption, potentially extending duration while maintaining lower peak plasma concentrations compared to agents requiring adjunctive vasoconstrictors.
Table: Dosing Protocol for this compound in Ophthalmic Procedures
| Procedure Type | Recommended Concentration | Volume | Administration Technique | Expected Onset | Expected Duration |
|---|---|---|---|---|---|
| Cataract Surgery | 0.5% | 3-5 mL | Peribulbar or Sub-Tenon's | 2-3 minutes | ~150 minutes |
| Vitreoretinal Surgery | 0.5% | 4-5 mL | Retrobulbar | 3-4 minutes | ~150 minutes |
| Minor Anterior Segment | 0.5% | 0.5-1 mL | Subconjunctival | 1-2 minutes | 90-120 minutes |
| Lacrimal Surgery | 0.5% | 2-3 mL | Local Infiltration | 2-3 minutes | 120-150 minutes |
| Supplemental Dose | 0.5% | 1-2 mL | Original approach | 1-2 minutes | 60-90 minutes |
Cell-based assays provide initial screening data for this compound's anesthetic potency and potential cytotoxic effects. Primary neuronal cultures or differentiated neuroblastoma cell lines (such as SH-SY5Y) serve as appropriate model systems. The experimental protocol involves plating cells in multi-well plates at standardized densities and exposing them to serial dilutions of this compound (typically ranging from 0.001% to 0.1%) for varying durations (15 minutes to 24 hours). Assessment of sodium channel blockade can be measured through patch clamp electrophysiology techniques quantifying inhibition of voltage-gated sodium currents. Cytotoxicity endpoints include MTT assay for metabolic activity, LDH release for membrane integrity, and live/dead staining for direct visualization.
Tissue-based models offer more complex systems for evaluating this compound efficacy. The isolated sciatic nerve preparation from frogs or rodents represents a well-established model for quantifying nerve conduction blockade. Nerves are mounted in a recording chamber with stimulating and recording electrodes, then perfused with oxygenated physiological solution containing increasing concentrations of this compound. The compound action potential amplitude and conduction velocity are recorded at regular intervals following exposure. Parameters for quantification include minimum effective concentration (threshold for significant reduction in action potential amplitude), time to complete blockade, and recovery time after washout. Comparison with standard agents like lignocaine provides relative potency and duration data under controlled conditions.
Animal models for ophthalmic anesthetic evaluation require appropriate ethical oversight and species selection. Rabbit models represent the standard for ocular pharmacokinetic and efficacy studies due to their similar eye size and structure to humans. The protocol involves administration of this compound via various routes (topical, subconjunctival, retrobulbar) followed by serial assessment of corneal anesthesia using aesthesiometry (typically Cochet-Bonnet or similar device), pupillary responses, and ocular motility scoring. For pharmacokinetic analysis, aqueous humor and vitreous sampling at predetermined time points post-administration allows quantification of tissue concentrations using HPLC or LC-MS/MS methods.
Functional assessment in larger animal models (e.g., primates, pigs) may be necessary for advanced preclinical development. These models permit evaluation in complex surgical scenarios such as phacoemulsification or vitrectomy procedures. Outcome measures include surgeon ratings of anesthetic adequacy, objective quantification of ocular motility, vital sign monitoring throughout the procedure, and detailed ophthalmic examination pre- and post-operatively to assess tissue toxicity. Histopathological evaluation after scheduled euthanasia provides data on potential tissue reactions, with particular attention to retinal structures, optic nerve, and extraocular muscles. Comparative studies with established ocular anesthetics strengthen the validity of findings and position this compound within the existing therapeutic landscape.
Diagram: Comprehensive Research Protocol for this compound Evaluation in Ophthalmic Applications
The developmental status of this compound presents both opportunities and challenges for ophthalmic application. While the drug has been investigated in various clinical contexts including dental and ophthalmic surgery [8] [3], systematic development specifically for ophthalmic microsurgery remains limited. The preclinical pathway should include thorough ophthalmic formulation optimization focusing on pH, osmolarity, and preservative requirements appropriate for ocular tissues. Specific ocular toxicity studies including corneal endothelial cell effects, retinal toxicity assessment via electroretinography, and lens clarity evaluation are essential components of the preclinical package.
Toxicology requirements for ophthalmic drugs include both local and systemic evaluations. Acute and chronic ocular tolerance studies in multiple animal species establish the safety margin for various administration routes. Systemic toxicity assessment follows standard small and large animal models, with particular attention to potential CNS effects given the known neurological complications of local anesthetics [4]. The unique chemical structure of this compound may necessitate specialized metabolic and pharmacokinetic studies to identify major metabolites and potential accumulation patterns in ocular tissues. Drug interaction studies with common ophthalmic agents including antibiotics, anti-inflammatories, and mydriatics complete the comprehensive preclinical evaluation.
Phase I trials for ophthalmic this compound should establish safety and tolerability in healthy volunteers, with careful dose escalation and detailed pharmacokinetic sampling from both plasma and aqueous humor where ethically feasible. Phase II studies should focus on proof-of-concept in specific ophthalmic surgical procedures such as cataract extraction, with randomized controlled designs comparing this compound to established local anesthetics. Primary endpoints should include surgeon satisfaction scores, patient-reported pain during procedure, need for supplemental anesthesia, and vital sign stability throughout the procedure.
Pivotal Phase III trials would expand to multiple surgical centers and diverse ophthalmic procedures, including more complex vitreoretinal surgeries where prolonged anesthesia provides particular benefit. The development program should specifically address special populations including elderly patients, those with cardiovascular comorbidities, and potentially pediatric populations where general anesthesia risks might be mitigated by effective local anesthesia. The regulatory strategy should leverage existing human safety data from non-ophthalmic uses while generating ophthalmic-specific efficacy and safety data sufficient to support labeling for microsurgical applications.
This compound represents a promising alternative to conventional local anesthetics for ophthalmic microsurgery, with its unique chemical structure, favorable duration of action, inherent vasoconstrictive properties, and reduced cardiovascular effects. The available clinical data, though primarily from dental applications, demonstrates comparable efficacy to lignocaine with adrenaline while eliminating the need for vasoconstrictor additives [2] [3]. This profile positions this compound as a potentially valuable agent for ophthalmic patients who may be sensitive to adrenaline or who would benefit from prolonged surgical anesthesia without significant hemodynamic alterations.
Future development should focus on optimizing formulation strategies that leverage advances in ophthalmic drug delivery technology [5] [6]. Incorporating this compound into sustained-release platforms could extend its therapeutic benefits into the postoperative period, potentially addressing the significant challenge of postoperative pain management after complex ophthalmic procedures. Additionally, targeted delivery approaches using emerging technologies such as magnetically guided microrobots [7] could potentially revolutionize precision anesthesia for specific retinal procedures. Further clinical studies specifically designed to evaluate this compound in modern ophthalmic microsurgical techniques will be essential to fully establish its role in the ophthalmic anesthetic armamentarium.
Centbucridine (chemical name: 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) represents a significant advancement in local anesthetic pharmacology for dental surgical procedures. Developed at the Central Drug Research Institute in Lucknow, India, this quinoline derivative belongs to a unique class that is neither ester-based nor amide-based, distinguishing it from conventional local anesthetics. Its distinctive chemical structure contributes to its inherent vasoconstrictor properties, eliminating the necessity for adjunctive vasoconstrictors like adrenaline in most clinical scenarios. This pharmacological advantage is particularly valuable for patients with contraindications to vasopressors, including those with cardiovascular comorbidities, thyroid dysfunction, or heightened sensitivity to catecholamines [1] [2].
The clinical adoption of this compound in dental extraction protocols addresses several limitations associated with lignocaine, which has remained the gold standard in dental anesthesia despite its vasodilatory effects that necessitate combination with adrenaline. This requirement for vasoconstrictor additives introduces potential cardiovascular effects that may compromise patient safety in vulnerable populations. This compound demonstrates comparable anesthetic efficacy to lignocaine while offering superior cardiovascular stability and a favorable side effect profile, making it particularly suitable for extended dental surgical procedures and patients with underlying health concerns [1] [2] [3]. Clinical evidence confirms that this compound achieves sufficient depth and duration of anesthesia for various dental extraction protocols, establishing it as a valuable alternative in the surgical armamentarium.
Table 1: Comparative Anesthetic Parameters of this compound vs. Lignocaine
| Parameter | This compound (0.5%) | Lignocaine (2% with Adrenaline) | Statistical Significance | Study References |
|---|---|---|---|---|
| Onset of Anesthesia (seconds) | 105.1-162.9s | 99.7-176.0s | P=0.121-0.647 (NS) | [1] [4] |
| Duration of Anesthesia (minutes) | 91.9-151.0min | 91.6-111.1min | P=0.000-0.931 | [1] [4] |
| Anesthesia Depth (VAS Score 0) | 82-82% | 81-83% | P=0.134-0.135 (NS) | [1] [4] |
| Cardiovascular Effects | Significant pulse rate reduction at 10/30min | Minimal cardiovascular changes | P<0.001 | [4] |
| Required Additional Doses | None reported | None reported | Not significant | [1] [3] |
Table 2: Demographic Distribution and Side Effect Profile
| Characteristic | This compound Group | Lignocaine Group | Overall Population |
|---|---|---|---|
| Mean Age (years) | 38.1 | 37.2 | 37.7 |
| Gender Distribution | 45M:55F | 49M:49F | 94M:104F |
| Allergic Reactions | None reported | None reported | None reported |
| Post-operative Complications | None reported | None reported | None reported |
| Patient Satisfaction | High (comparable to lignocaine) | High | Consistently high across groups |
Comprehensive analysis of clinical trial data reveals that 0.5% this compound demonstrates anesthetic properties comparable to 2% lignocaine with adrenaline across multiple critical parameters. The onset of anesthesia shows no statistically significant differences between the two agents, with both achieving clinical effectiveness within approximately 2-3 minutes after administration. Regarding anesthesia duration, this compound exhibits notably prolonged action in adult populations, providing approximately 151 minutes of effective anesthesia compared to 111 minutes for lignocaine with adrenaline, a statistically significant advantage (P=0.000) that may prove particularly beneficial for lengthy surgical procedures or post-operative pain management [1].
The depth of anesthesia, as measured by Visual Analog Scale (VAS) scores during dental extractions, demonstrates equivalent efficacy between the two anesthetic formulations. Both agents achieved satisfactory anesthetic depth (VAS score of 0, indicating no pain) in over 80% of cases, with the remaining patients reporting only mild discomfort (VAS score of 1). This confirms that this compound provides sufficient analgesic potency for routine dental extractions without compromising patient comfort. From a safety perspective, this compound exhibits a unique pharmacological effect of modestly reducing pulse rate at 10 and 30 minutes post-administration, a effect not observed with lignocaine-adrenaline combinations. This characteristic may offer advantages for hypertensive patients or those with tachycardia conditions, though requires monitoring in patients with bradycardia [4].
Robust clinical trial methodologies have been developed to evaluate the efficacy and safety of this compound in dental extraction procedures. These protocols employ randomized controlled designs with double-blind or triple-blind allocation to ensure unbiased assessment of outcomes. The fundamental protocol involves administration of either 0.5% this compound or 2% lignocaine with adrenaline (1:200,000) using standardized injection techniques for inferior alveolar nerve blocks. Research participants typically include healthy adults (ASA-I classification) aged 18-60 years requiring dental extractions, with recent studies extending to pediatric populations (12-14 years) to establish age-specific dosing and efficacy profiles [1] [4].
Patient selection criteria follow strict inclusion and exclusion parameters. Eligible participants generally include those requiring unilateral or bilateral molar extractions, while exclusion criteria encompass acute oral infections, history of local anesthetic allergy, compromised medical status (ASA II-IV), pregnancy, and lactation. Pre-administration screening includes intradermal sensitivity testing to identify potential allergic responses, though none have been reported in the literature to date. The randomization process typically employs envelope-based allocation systems, where patients select sealed envelopes containing group assignment, ensuring random distribution between experimental and control groups. Blinding procedures involve masking the anesthetic cartridges with opaque markings or utilizing independent nursing staff to prepare identical syringes, preventing operator or participant bias [1] [3].
Standardized outcome measures are essential for objective comparison between anesthetic agents. The primary assessment parameters include:
Onset of anesthesia: Measured in seconds using both subjective (patient-reported numbness/tingling) and objective (pinprick test with 20-gauge needle) methods at 30-second intervals until effective anesthesia is established [1].
Duration of anesthesia: Recorded in minutes as the time interval between anesthetic onset and return of normal sensation, confirmed through both patient reporting and objective pinprick testing at the extraction site [1].
Anesthetic depth: Evaluated using a standardized Visual Analog Scale (VAS) ranging from 0 (no pain) to 5 (excruciating, unbearable pain), with patients scoring their pain experience during the extraction procedure [1].
Cardiovascular parameters: Including systolic and diastolic blood pressure (mm Hg) and pulse rate (beats per minute), measured preoperatively (baseline) and at 10, 20, 30, and 60-minute intervals post-administration using standardized sphygmomanometers and pulse assessment techniques [1] [4].
Statistical analysis of collected data typically employs Student's t-test for continuous variables and chi-square tests for categorical variables, with P-values <0.05 considered statistically significant. All statistical analyses utilize established software packages such as SPSS, ensuring rigorous evaluation of observed differences [1].
The clinical application of this compound in dental extraction procedures follows a structured workflow to maximize efficacy and patient safety. The process begins with comprehensive pre-operative assessment including medical history review, physical examination, and necessary radiographs to evaluate the tooth and surrounding structures. For inferior alveolar nerve blocks, which represent the most common administration technique for mandibular extractions, standard aspiration techniques must be employed to prevent intravascular injection. The recommended dosage for adult patients is 1.0-1.8 mL of 0.5% this compound, injected slowly over 30-60 seconds to ensure comfortable administration and optimal tissue distribution [1] [2].
The following diagram illustrates the standardized clinical decision pathway for this compound administration in dental extraction procedures:
Diagram 1: Clinical Decision Pathway for this compound Administration in Dental Extractions
Pre-anesthetic Evaluation: Conduct comprehensive medical assessment with emphasis on cardiovascular status, allergy history, and previous anesthetic experiences. Obtain informed consent specifically mentioning this compound as an alternative anesthetic agent [1] [4].
Anesthetic Preparation: Draw 1.0-1.8 mL of 0.5% this compound solution into sterile syringe using aseptic technique. Confirm appropriate concentration and absence of particulate matter or discoloration [1].
Administration Technique: Position patient semi-reclined with adequate head support. Prepare injection site with topical antiseptic. For inferior alveolar nerve block, utilize standard landmarks (coronoid notch, pterygomandibular raphe) with needle insertion to target depth. Employ aspiration technique before slow injection (30-60 seconds) to prevent intravascular administration [1].
Onset Confirmation: Monitor for subjective symptoms (numbness, tingling, warmth) reported by patient. Perform objective testing via pinprick assessment in the extraction area at 2-minute intervals. Record exact onset time once anesthesia is established [1].
Surgical Procedure: Commence extraction after confirming adequate anesthesia. Maintain communication with patient throughout procedure to monitor comfort level. Document VAS score immediately following tooth extraction [1].
Post-operative Monitoring: Record duration of anesthesia from onset to complete return of normal sensation. Monitor cardiovascular parameters (BP, pulse) at standard intervals (10, 20, 30, 60 minutes). Document any adverse effects or need for supplemental anesthesia [1] [4].
This compound presents specific clinical advantages in particular patient populations and clinical scenarios. The most significant indication involves patients with absolute contraindications to vasoconstrictors, including those with cardiovascular conditions (severe hypertension, recent myocardial infarction, arrhythmias), uncontrolled hyperthyroidism, or documented sensitivity to catecholamines. Additionally, this compound's extended duration of action makes it particularly suitable for complex surgical procedures requiring prolonged anesthesia, multiple extractions, or when post-operative pain management is anticipated to be challenging. The absence of vasoconstrictor components also benefits patients with sulfite allergies, which are present in many adrenaline-containing local anesthetic solutions [1] [2].
While this compound demonstrates an excellent safety profile, specific precautionary measures should be observed. Although no hypersensitivity reactions have been documented in clinical trials, standard allergy protocols should be maintained, including availability of emergency medications and equipment. The observed modest reduction in pulse rate warrants careful cardiovascular monitoring in patients with pre-existing bradycardia or conduction abnormalities. Due to limited data in pediatric populations under 12 years, cautious application is advised in younger children until age-specific dosing guidelines are firmly established. As with all local anesthetics, proper aspiration technique remains essential to prevent unintentional intravascular injection [1] [4].
Clinical evidence demonstrates that this compound possesses a favorable safety profile comparable to conventional local anesthetics. Across multiple studies involving hundreds of patients, no serious adverse reactions have been reported following this compound administration. The most consistently documented physiological effect is a modest reduction in pulse rate observed at 10 and 30 minutes post-injection, which appears statistically significant but clinically inconsequential in healthy individuals. This bradycardic effect may actually benefit hypertensive or tachycardic patients, though warrants monitoring in those with pre-existing conduction abnormalities [4].
Unlike lignocaine-adrenaline combinations, this compound administration does not produce the typical catecholamine-mediated effects such as tachycardia, palpitations, or anxiety. The absence of vasoconstrictor components eliminates the risk of tissue ischemia at the injection site or systemic pressor effects. No cases of central nervous system toxicity, allergic reactions, or delayed healing responses have been documented in the literature. The compound appears well-tolerated across diverse patient demographics, with similar side effect profiles to lignocaine in terms of incidence and severity. Standard local anesthetic precautions should be maintained, including having resuscitation equipment available and employing incremental injection techniques with aspiration [1] [2] [3].
This compound represents a valuable therapeutic alternative in the local anesthetic arsenal for dental extraction procedures, particularly benefiting patients with contraindications to vasoconstrictor agents. Extensive clinical research demonstrates that 0.5% this compound provides anesthetic efficacy comparable to 2% lignocaine with adrenaline, while offering the distinct advantages of inherent vasoconstrictor activity, extended duration of action, and reduced cardiovascular stimulation. The well-documented safety profile and minimal side effects further support its integration into routine clinical practice for both simple and complex dental extractions.
Future research directions should explore long-term outcomes in diverse patient populations, including pediatric and geriatric demographics, and investigate potential combinations with other anesthetic techniques. Additional studies focusing on molecular mechanisms underlying this compound's unique vasoconstrictor properties could provide insights for developing next-generation local anesthetics. As dental professionals increasingly encounter medically complex patients, this compound offers a safe, effective, and pharmacologically distinct option for achieving profound anesthesia while minimizing cardiovascular risks associated with traditional vasopressor-containing solutions.
Centbucridine (chemical name: 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) represents a significant advancement in local anesthetic pharmacology as a novel quinoline derivative that differs fundamentally from conventional ester and amide-type local anesthetics. Developed at the Central Drug Research Institute (CDRI) in Lucknow, India, this compound exhibits a unique chemical structure that contributes to its distinctive clinical properties, including inherent vasoconstrictor activity that eliminates the necessity for adrenaline supplementation in most clinical scenarios [1] [2]. This pharmacological characteristic provides a critical clinical advantage in patients with contraindications to vasopressors, such as those with cardiovascular compromise, thyroid dysfunction, or sensitivity to catecholamines [3] [4].
Extensive preclinical evaluation has demonstrated that this compound exhibits a favorable neurotoxicity profile with minimal risk of tissue irritation or damage when administered at recommended concentrations [1] [5]. Chronic toxicity studies conducted in animal models have further confirmed its safety for clinical administration, showing no significant organ toxicity or teratogenic effects at therapeutic doses [1] [4]. The drug's mechanism of action, like conventional local anesthetics, involves blockade of voltage-gated sodium channels, but its unique chemical structure may contribute to additional receptor interactions that enhance its duration of action and potency profile [2] [5].
Drug Formulation: this compound is commercially available as a 0.5% colorless solution (5 mg/mL) in single-use ampoules or cartridges. The solution should be inspected for particulate matter or discoloration before administration, and any compromised solutions should be discarded [2] [3].
Recommended Dosage: For inferior alveolar nerve block in adult oral surgery, the recommended dose is 1.5-2.0 mL (7.5-10 mg) of 0.5% solution per injection site. The maximum safe dose has been established at 3.0 mg/kg body weight, not exceeding 200 mg in healthy adults [2] [4].
Pre-anesthesia Assessment: Prior to administration, clinicians should conduct a comprehensive medical evaluation, including vital signs assessment (blood pressure, heart rate), allergy history (particularly to local anesthetics), and anatomical assessment of the injection site. An aspiration test should always be performed before injection to prevent intravascular administration [2] [3].
The standard protocol for inferior alveolar nerve block with this compound follows conventional dental anesthesia approaches with specific considerations for this agent:
Patient Positioning: Position the patient supine or semi-supine with adequate head and neck support. Prepare the mucosal injection site with appropriate antiseptic solution unless contraindicated [2] [3].
Needle Selection: Use a 25-27 gauge long dental needle appropriate for deep nerve blocks. The needle should be advanced slowly toward the target area near the mandibular foramen [2].
Aspiration Test: Before injection, perform aspiration in two planes to verify extravascular positioning. If blood appears in the cartridge, reposition the needle until aspiration is negative [3].
Injection Rate: Administer the solution slowly over 60-90 seconds to minimize discomfort and tissue distension. Rapid injection should be avoided as it may cause patient discomfort or reduce anesthetic efficacy [2] [3].
Anesthesia Confirmation: Allow adequate time for anesthetic onset (typically 2-3 minutes) before proceeding with surgical intervention. Confirm adequate anesthesia through subjective patient reports (numbness, tingling) and objective testing (pinprick test with sterile needle) in the distribution area of the inferior alveolar nerve [2].
Research into this compound's clinical profile has employed several methodological approaches to ensure robust, comparable data:
Randomized Controlled Trials: The most validated design involves double-blind, randomized controlled trials comparing 0.5% this compound with 2% lignocaine with adrenaline (1:200,000) in patients undergoing similar oral surgical procedures (typically extractions of mandibular teeth) [2] [3]. In this design, patients are randomly assigned to receive either this compound or lignocaine, with both the administrator and patient blinded to the agent identity through masking of cartridge labels and similar packaging [2].
Split-Mouth Designs: Some studies have employed split-mouth methodologies where patients requiring bilateral similar procedures (e.g., extraction of contralateral teeth) receive this compound on one side and lignocaine on the contralateral side in randomized order, with adequate washout periods between administrations when procedures aren't simultaneous [6] [3]. This design controls for individual variability in pain perception and anatomical factors.
The experimental workflow for evaluating this compound in clinical trials follows a systematic process from screening through data analysis, which can be visualized as follows:
Research protocols have established specific, quantifiable parameters for evaluating this compound performance:
Onset Time Measurement: Defined as the time interval (in seconds) between completion of anesthetic injection and the first subjective report of numbness/tingling in the lower lip, confirmed objectively by absent pain response to pinprick test using a 20-gauge sterile needle applied to the attached gingiva in the surgical area [2]. This is typically measured with a calibrated stopwatch by an independent observer blinded to the anesthetic agent.
Duration Assessment: Measured as the time interval (in minutes) between objectively confirmed onset of anesthesia and the patient's report of return to normal sensation in the anesthetized area, again confirmed objectively by positive response to pinprick test [2] [3]. The assessment is conducted by a qualified medical nurse or independent observer using standardized timing instruments.
Anesthesia Depth Evaluation: Employing a Visual Analog Scale (VAS) where patients subjectively rate procedural pain on a scale of 0-5 (0=no pain, 5=excruciating unbearable pain) immediately following the surgical procedure [2]. This standardized approach allows for consistent cross-group comparisons of anesthetic efficacy.
Cardiovascular Monitoring: Systematic measurement of blood pressure (systolic/diastolic) and heart rate preoperatively (baseline) and at standardized intervals post-administration (10, 20, 30, and 60 minutes) using the same calibrated sphygmomanometer for all patients [2] [3]. Patients should be in resting position during measurements to ensure consistency.
A significant advantage of this compound is its minimal impact on cardiovascular parameters, making it particularly suitable for patients with cardiovascular conditions where adrenaline-containing anesthetics are contraindicated [1] [3]. Studies have demonstrated that this compound administration does not produce clinically significant alterations in blood pressure or heart rate in normotensive patients, with changes from baseline values not exceeding normal physiological variability [3] [4]. Interestingly, a 2020 randomized controlled trial in pediatric patients did identify a statistically significant decrease in pulse rate at 10 and 30 minutes after this compound administration compared to lignocaine, though this reduction remained within clinically acceptable limits and did not require intervention [6].
The cardiovascular stability of this compound compared to adrenalin-containing lignocaine solutions represents one of its most significant clinical advantages, particularly in patients with hypertension, arrhythmias, or ischemic heart disease where catecholamine administration poses significant risk [3]. This inherent stability eliminates the potential for adrenaline-induced tachycardia, hypertension, or arrhythmias that may occasionally occur even with standard dental doses of lignocaine with adrenaline, especially in sensitive individuals [1] [2].
Preclinical evaluation of this compound has demonstrated a favorable neurotoxicity profile with no significant evidence of nerve damage or irritation when administered at recommended concentrations [1] [5]. Animal studies specifically designed to evaluate potential neurotoxicity showed no significant histological changes in nerve tissue following repeated administration, suggesting a wide margin of safety [4] [5]. Additionally, the non-ester, non-amide chemical structure of this compound may reduce the risk of allergic reactions that occasionally occur with ester-type local anesthetics or preservatives in multi-dose vials [2].
Clinical studies spanning nearly four decades of investigation have reported minimal adverse events with this compound administration. In a 2011 randomized controlled trial involving 198 patients, none reported allergic reactions or significant side effects requiring intervention [2]. Similarly, a 2017 split-mouth study documented no adverse events in 22 patients receiving both this compound and lignocaine in contralateral quadrants [3]. This accumulating evidence supports the favorable safety profile of this compound in clinical dental practice.
Table 1: Comparative Clinical Parameters of this compound versus Lignocaine in Dental Nerve Blocks
| Parameter | 0.5% this compound | 2% Lignocaine with Adrenaline | Statistical Significance |
|---|---|---|---|
| Onset Time (seconds) | 162.92 ± 64.4 [2] | 176.03 ± 58.2 [2] | P = 0.121 (NS) [2] |
| Onset Time - Pediatric (seconds) | 105.18 ± [data missing] [6] | 99.73 ± [data missing] [6] | P = 0.647 (NS) [6] |
| Duration of Anesthesia (minutes) | 151.01 ± 44.4 [2] | 111.07 ± 24.9 [2] | P = 0.001 (significant) [2] |
| Duration - Pediatric (minutes) | 91.93 ± [data missing] [6] | 91.61 ± [data missing] [6] | P = 0.931 (NS) [6] |
| Adequate Anesthesia (% patients) | 82-100% [2] [3] | 83-100% [2] [3] | Comparable efficacy |
| Cardiovascular Stability | Superior - no significant changes [3] | Moderate - potential catecholamine effects [1] | Clinical advantage for compromised patients |
The comparative performance data reveals several important patterns. Most notably, This compound demonstrates a significantly longer duration of anesthesia compared to lignocaine with adrenaline in adult populations (151.01 minutes versus 111.07 minutes, P=0.001) [2]. This extended duration provides a clinical advantage in prolonged surgical procedures or when postoperative pain management is a consideration. Interestingly, this duration difference was not observed in pediatric populations, where both agents showed nearly identical durations of approximately 92 minutes [6].
Regarding onset time, both agents demonstrate comparable rapid onset in the range of 2-3 minutes, with no statistically significant differences in either adult or pediatric populations [2] [6]. The similar onset profiles suggest that this compound does not require significant adjustment in clinical timing compared to conventional lignocaine anesthesia. The depth of anesthesia, as measured by patient-reported Visual Analog Scale scores, appears equivalent between the two agents, with approximately 82-83% of patients reporting complete absence of pain (VAS=0) during surgical procedures [2].
Table 2: Pharmacological Properties Comparison Between this compound and Lignocaine
| Property | This compound | Lignocaine | Clinical Implications |
|---|---|---|---|
| Chemical Classification | Quinoline derivative [2] | Amide [2] | Different metabolic pathways |
| Vasoconstrictor Requirement | Not required (inherent property) [1] | Required (added adrenaline) [2] | Avoids catecholamine contraindications |
| Concentration for Nerve Block | 0.5% [2] [3] | 2% [2] [3] | Lower concentration effective |
| Reported Potency | 4-5 times more potent than lignocaine [2] | Reference standard | Lower dose requirements |
| Metabolism | Not fully elucidated [1] | Hepatic (CYP450) [2] | Potential safety in liver impairment |
| Cardiovascular Effects | Minimal changes [3] | Potential adrenaline effects [1] | Safer in cardiovascular disease |
The pharmacological comparison reveals fundamental differences between these agents. This compound's unique quinoline structure distinguishes it from all conventional local anesthetics, potentially contributing to its distinct pharmacological profile [2]. Most notably, this compound possesses inherent vasoconstrictor properties that eliminate the requirement for adrenaline supplementation, unlike lignocaine which demonstrates vasodilatory activity that necessitates vasoconstrictor addition for optimal duration and depth [1] [2].
Studies suggest this compound is 4-5 times more potent than lignocaine on a mg-to-mg basis, explaining why the 0.5% concentration provides clinical efficacy comparable to 2% lignocaine [2]. This potency difference, combined with the absence of vasoconstrictor requirements, results in a lower total drug load administration while maintaining clinical efficacy. The metabolism of this compound has not been fully elucidated but appears to involve pathways distinct from both ester and amide metabolism, potentially offering advantages in patients with hepatic impairment or pseudocholinesterase deficiency [1] [4].
Based on current evidence, this compound presents specific clinical advantages in several patient populations:
Cardiovascular Compromise: Patients with ischemic heart disease, arrhythmias, uncontrolled hypertension, or recent cerebrovascular events where adrenaline administration is contraindicated represent prime candidates for this compound administration [1] [3]. The drug's cardiovascular stability eliminates concerns about catecholamine-induced tachycardia or hypertension.
Metabolic and Endocrine Disorders: Individuals with hyperthyroidism, pheochromocytoma, or diabetes mellitus with cardiovascular complications may benefit from this compound's adrenaline-free formulation, reducing the risk of metabolic exacerbation [3].
Pediatric Dentistry: The demonstrated safety profile of this compound in children aged 12-14 years suggests potential applications in pediatric dentistry, particularly for patients with underlying conditions that contraindicate adrenaline administration [6].
Prolonged Surgical Procedures: The extended duration of anesthesia makes this compound suitable for complex oral surgery procedures requiring longer operating times, potentially reducing the need for supplemental anesthesia [2] [3].
The following diagram illustrates the decision pathway for selecting this compound in clinical practice:
Despite four decades of investigation, several research areas require further exploration to fully establish this compound's position in oral surgery:
Molecular Mechanism Elucidation: While this compound's sodium channel blockade is established, its precise molecular interactions and the mechanism underlying its inherent vasoconstrictor properties require further investigation at the cellular and receptor levels [1] [5].
Special Population Pharmacokinetics: Comprehensive pharmacokinetic studies in elderly, hepatically impaired, and renally compromised patients are necessary to establish dosing guidelines and safety parameters in these vulnerable populations [2].
Advanced Formulation Development: Research into liposomal formulations, polymer-based sustained release systems, or adjunct combinations could further enhance this compound's duration and safety profile [5].
Multicenter International Trials: Most existing studies have been conducted in Indian populations; international multicenter trials would establish efficacy across diverse genetic backgrounds and practice patterns [2] [3].
This compound represents a significant advancement in local anesthetic pharmacology, offering a unique alternative to conventional agents for nerve block in oral surgery. Its distinctive chemical structure, inherent vasoconstrictor properties, favorable cardiovascular profile, and demonstrated efficacy position it as an valuable option particularly for patients with contraindications to adrenaline-containing preparations. The comprehensive protocols and application notes detailed in this document provide researchers and clinicians with evidence-based guidance for utilizing this compound in both research and clinical settings. Further investigation into its molecular mechanisms and expanded clinical applications will continue to elucidate its full potential in surgical pain management.
Centbucridine is a quinoline derivative local anesthetic, chemically distinct from ester and amide types. Its key advantage for ocular use is inherent vasoconstrictor activity, which eliminates the need for additives like adrenaline, reduces systemic absorption risk, and prolongs anesthesia duration [1]. It has proven potent and reversible in ophthalmology [1].
The table below summarizes quantitative data from a clinical trial comparing this compound to Lignocaine for topical ocular anesthesia [2].
| Parameter | 0.5% this compound | 1.0% this compound | 4.0% Lignocaine |
|---|---|---|---|
| Onset of Anesthesia | Slower than Lignocaine 4% | Slower than Lignocaine 4% | Quickest (P < 0.001) |
| Duration of Anesthesia | Longer than Lignocaine 4% | Significantly longest | Shortest |
| Depth of Analgesia | Deeper than Lignocaine 4% | Significantly deepest | Most superficial |
| Reported Side Effects | Minor burning sensation | Minor burning sensation (longest duration) | Minor burning sensation |
This protocol is based on the methodology from the cited clinical trial and standard ophthalmic procedures [2] [3].
The following diagram outlines the logical flow of the proposed experimental protocol, from preparation to final analysis.
The following table summarizes the core clinical profile of 0.5% Centbucridine based on existing studies, positioning it against the common standard, 2% Lignocaine with adrenaline.
| Parameter | 0.5% this compound | 2% Lignocaine with Adrenaline | Clinical & Research Implications |
|---|---|---|---|
| Anesthetic Onset | No significant difference vs. Lignocaine (105.2 s vs. 99.7 s) [1] | Established rapid onset | Equivalent onset time supports feasibility for standard procedures. |
| Anesthetic Depth | No significant difference vs. Lignocaine [1] [2] | Established efficacy | Provides adequate analgesia for restorative procedures and extractions. |
| Anesthetic Duration | Conflicting data: No significant difference in children (91.9 min vs. 91.6 min) [1]; Significantly longer in adults (151.0 min vs. 111.1 min) [2] | Moderate duration | Pediatric-specific duration requires further study; inherent vasoconstriction may prolong effect. |
| Key Advantage | Inherent vasoconstrictive property [3] [4] [5] | Requires added vasoconstrictor (e.g., adrenaline) | Critical for patients with contraindications to vasoconstrictors (e.g., certain cardiac, thyroid conditions) [3] [4]. |
| Cardiovascular Effects | Stable BP; Statistically significant drop in pulse rate at 10/30 mins (clinical significance unclear) [1] | Well-known stability; potential for adrenaline-mediated effects | Promising cardiovascular safety profile; heart rate changes necessitate monitoring. |
| Safety Profile | Well-tolerated in studies; no serious adverse effects reported [1] [2] | High safety profile with rare adverse events | Lacks robust safety data for children under 12 years [3]. |
This protocol outlines a methodology for evaluating 0.5% this compound in pediatric dental patients, based on designs used in published trials.
The diagrams below illustrate this compound's unique mechanism and its application in clinical decision-making.
Diagram 1: Pharmacological mechanism of this compound. The drug blocks sodium channels to inhibit nerve signals, while its inherent vasoconstriction reduces local blood flow, potentially prolonging its anesthetic effect.
Diagram 2: Clinical decision pathway for this compound. This flowchart outlines the patient population and key clinical scenario (contraindication to vasoconstrictors) where this compound is a relevant consideration, followed by necessary monitoring.
The management of pain during dental procedures for patients with cardiovascular disease (CVD) presents a significant clinical challenge. Lignocaine, the gold standard local anesthetic (LA), is almost universally formulated with adrenaline (epinephrine) to counteract its inherent vasodilatory effects and to prolong its duration of action. However, the use of adrenaline is contraindicated in a range of medically compromised patients, including those with severe hypertension, certain arrhythmias, and unstable angina, as it can provoke tachycardia and hypertensive crises [1] [2]. Centbucridine (a 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) is a quinoline-derivative LA developed in India that offers a solution to this problem. Its key advantage lies in its inherent vasoconstrictive property, which provides a sufficient duration of anesthesia without the need for exogenous vasoconstrictors [1] [3]. Clinical evidence indicates that this compound is a well-tolerated and effective agent for dental procedures like extractions, making it a suitable candidate for use in patients where adrenaline is contraindicated [1] [4].
This compound belongs to a unique non-ester, non-amide class of local anesthetics. Its distinct chemical structure is the foundation of its favorable pharmacological profile.
Table 1: Key Pharmacological Properties of this compound vs. Lignocaine with Adrenaline
| Property | This compound (0.5%) | Lignocaine (2%) with Adrenaline (1:200,000) |
|---|---|---|
| Chemical Class | Quinoline derivative (non-ester, non-amide) | Amide |
| Vasoconstrictive Action | Inherent | Requires exogenous adrenaline |
| Relative Potency | 4-5 times more potent than Lignocaine [1] | Reference standard |
| Cardiovascular Effects | Stable heart rate and blood pressure [4] [3] | Potential for tachycardia and hypertension due to adrenaline |
| Key Contraindications | None specific from trials | Uncontrolled hypertension, arrhythmias, unstable angina [2] |
Clinical studies directly comparing 0.5% this compound to 2% lignocaine with adrenaline in dental extractions have generated consistent quantitative data on its efficacy.
Table 2: Summary of Clinical Efficacy from Comparative Studies
| Clinical Parameter | This compound (0.5%) | Lignocaine (2%) with Adrenaline | Statistical Significance (P-value) |
|---|---|---|---|
| Onset of Anesthesia (seconds) | 162.92 ± 64.4 [1] | 176.03 ± 58.2 [1] | P = 0.121 (Not Significant) |
| Duration of Anesthesia (minutes) | 151.01 ± 44.4 [1] | 111.07 ± 24.9 [1] | P = 0.000 (Significant) |
| "Longer duration" [4] | Shorter duration [4] | Statistically Significant [4] | |
| Depth of Anesthesia (VAS Score 0) | 82% of patients [1] | 83% of patients [1] | P = 0.134 (Not Significant) |
| Pain on Injection | No significant difference from Lignocaine [4] | No significant difference from this compound [4] | Not Significant [4] |
The data clearly shows that while the onset and depth of anesthesia are equivalent to lignocaine, this compound provides a significantly longer duration of surgical anesthesia. This extended duration, coupled with its cardiovascular stability, makes it highly suitable for longer oral surgery procedures in medically compromised patients.
The following protocol is adapted from published randomized controlled trials for the administration of this compound in dental extractions via inferior alveolar nerve block (IANB) [1] [4].
This compound's molecular mechanism, while distinct in its chemical class, shares the final common pathway of all local anesthetics: the blockade of voltage-gated sodium channels (Na~V~) in neuronal membranes. The following diagram illustrates the key differentiator of this compound's action at the vascular level.
The entire protocol for a comparative clinical study can be summarized in the following workflow:
This compound is a clinically proven and effective local anesthetic that fulfills a critical niche in pain control for dental patients with cardiovascular disease. Its unique vasoconstrictive nature allows for a long duration of anesthesia without compromising cardiovascular stability, making it a safe and potent alternative to lignocaine-adrenaline combinations. These application notes and detailed protocol provide a framework for researchers and clinicians to further evaluate and implement this valuable agent in practice, particularly for the benefit of medically compromised patients.
This compound (chemical name: 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) represents a significant advancement in local anesthesia technology as a non-ester, non-amide anesthetic agent with inherent vasoconstrictor properties. Developed at India's Central Drug Research Institute (CDRI), Lucknow, this quinoline derivative offers a viable alternative to conventional local anesthetics that require vasoconstrictor adjuvants like adrenaline. This unique pharmacological profile makes it particularly valuable for minor surgical procedures in patients with cardiovascular compromise or other contraindications to adrenaline-containing preparations. The molecule's distinct chemical structure classifies it among only three local anesthetics that differ from classic ester or amide categories, alongside articaine and sameridine [1].
The clinical significance of this compound stems from its ability to provide adequate surgical anesthesia without the cardiovascular effects associated with adrenaline-containing formulations. Traditional local anesthetics like lignocaine possess inherent vasodilatory properties, necessitating the addition of adrenaline to prolong anesthetic duration and reduce systemic absorption [2]. However, adrenaline can cause cardiovascular stimulation including tachycardia, hypertension, and arrhythmias, which poses significant risks for patients with pre-existing cardiac conditions, hypertension, or thyrotoxicosis. This compound addresses this clinical challenge through its unique capacity to provide sufficient anesthesia duration without cardiovascular compromise, making it particularly suitable for minor surgical procedures in medically compromised patients [3].
This compound exerts its local anesthetic effect primarily through voltage-dependent sodium channel blockade in neuronal cell membranes. Like conventional local anesthetics, it reversibly binds to specific receptors within sodium channels, inhibiting sodium ion influx and preventing the generation and conduction of action potentials along nerve fibers. This mechanism produces a reversible loss of sensation in a localized area without affecting consciousness. The drug's unique chemical structure as a quinoline derivative may contribute to its distinct binding characteristics and duration of action compared to traditional amino-amide or amino-ester anesthetics [1].
What distinguishes this compound pharmacologically is its demonstrated inherent vasoconstrictor activity, a property not commonly found in other non-cocaine local anesthetics. This dual functionality—both anesthetic and vasoconstrictive—addresses a fundamental limitation of most modern local anesthetics that require vasoconstrictor adjuvants. The molecular basis for this vasoconstrictor property remains an area of ongoing investigation but may involve additional effects on calcium channels or vascular smooth muscle receptors. This unique combination allows this compound to achieve adequate anesthetic duration and reduced systemic absorption without the need for adrenaline or other vasoconstrictor additives [3] [2].
This compound demonstrates a favorable potency profile, with research indicating it is approximately 4-5 times more potent than lignocaine by weight [4]. This enhanced potency allows effective surgical anesthesia at significantly lower concentrations (0.5%) compared to the standard 2% lignocaine formulations. The drug exhibits rapid tissue diffusion and onset of action, with clinical studies demonstrating onset times comparable to conventional anesthetics despite its vasoconstrictor properties [2].
The duration of surgical anesthesia with this compound represents one of its most clinically valuable characteristics. Comparative studies have consistently shown that a single administration of 0.5% this compound provides significantly longer anesthesia than 2% lignocaine with adrenaline (1:200,000). This extended duration is particularly beneficial for minor surgical procedures that may require more time than routine dental extractions, reducing the need for supplemental anesthesia during prolonged cases [3] [2].
Table 1: Pharmacodynamic Properties of this compound Compared to Standard Local Anesthetics
| Parameter | This compound (0.5%) | Lignocaine (2%) with Adrenaline | Articaine (4%) with Adrenaline |
|---|---|---|---|
| Chemical Class | Quinoline derivative | Amino-amide | Amino-amide with thiophene ring |
| Relative Potency | 4-5× lignocaine | Reference standard | 1.5-2× lignocaine |
| Vasoconstrictor Properties | Inherent vasoconstriction | Requires adrenaline addition | Requires adrenaline addition |
| Onset Time (seconds) | 162.9±64.4 | 176.0±58.2 | 120-150 |
| Duration (minutes) | 151.0±44.4 | 111.1±24.9 | 120-180 |
| Cardiovascular Effects | Minimal changes | Significant with adrenaline | Significant with adrenaline |
Randomized controlled trials comparing this compound to lignocaine with adrenaline in dental surgical procedures have demonstrated comparable anesthetic efficacy with several distinct advantages. A study conducted at Government Dental College in India involving 198 patients requiring lower molar extractions found no significant differences in anesthetic onset time or depth of anesthesia between 0.5% this compound and 2% lignocaine with adrenaline (1:200,000). However, the this compound group exhibited a significantly longer duration of anesthesia (151.0±44.4 minutes versus 111.1±24.9 minutes, p=0.00) [2]. The visual analogue scale (VAS) scores for procedural pain showed no significant differences between the two anesthetic approaches, with 82% of this compound patients and 83% of lignocaine patients reporting complete absence of pain (VAS score 0) during tooth extraction [2].
The cardiovascular parameters in these studies revealed clinically important differences between the two anesthetic formulations. Patients receiving this compound demonstrated remarkable hemodynamic stability throughout the procedure, with no significant alterations in heart rate or blood pressure at 10, 20, 30, and 60-minute intervals post-administration. In contrast, the lignocaine-adrenaline group exhibited typical adrenergic responses including transient elevations in blood pressure and heart rate, consistent with the known cardiovascular effects of adrenaline [3] [2]. This cardiovascular stability with maintained anesthetic efficacy positions this compound as a preferable option for patients with hypertension, cardiac arrhythmias, ischemic heart disease, or other conditions that might be exacerbated by the adrenergic effects of conventional anesthetic formulations.
Recent advances in pediatric local anesthesia have identified this compound as a valuable option for managing pain in children undergoing minor surgical procedures, particularly in dentistry. The elimination of adrenaline from the anesthetic formulation addresses a significant concern in pediatric practice, where the systemic effects of vasoconstrictors can be more pronounced due to lower body weight and differences in metabolism [4]. Clinical evaluations in pediatric populations have confirmed that 0.5% this compound provides adequate surgical anesthesia for various procedures including dental extractions, soft tissue surgeries, and wound repair, with no significant differences in onset or depth of anesthesia compared to standard lignocaine-adrenaline formulations [4].
The reduced systemic toxicity potential of this compound represents another advantage in pediatric applications. Studies specifically examining side effect profiles in children have reported no adverse events or allergic reactions attributable to this compound administration [2] [4]. The combination of adequate anesthetic duration, reduced need for supplemental injections, and favorable safety profile makes this agent particularly suitable for extended pediatric procedures where multiple administrations of conventional anesthetics might otherwise be necessary.
Table 2: Clinical Efficacy Outcomes from Comparative Studies
| Outcome Measure | This compound 0.5% (n=100) | Lignocaine 2% with Adrenaline (n=98) | Statistical Significance |
|---|---|---|---|
| Onset Time (seconds, mean±SD) | 162.92±64.4 | 176.03±58.2 | P=0.121 (NS) |
| Duration (minutes, mean±SD) | 151.01±44.4 | 111.07±24.9 | P=0.000 (significant) |
| Adequate Anesthesia (VAS=0) | 82% | 83% | P=0.134 (NS) |
| Mild Pain (VAS=1) | 18% | 17% | P=0.135 (NS) |
| Requiring Supplemental Anesthesia | 0% | 0% | NS |
| Cardiovascular Changes | None significant | Transient elevation | P<0.05 |
| Adverse Effects | None reported | None reported | NS |
Animal models provide essential preliminary data on local anesthetic efficacy and safety before human trials. The following protocol outlines a comprehensive preclinical evaluation approach for this compound:
The onset of anesthesia is defined as the time from injection to complete absence of withdrawal response to pinprick stimulation. The duration of action is measured from onset until return of normal withdrawal response. Animals should be monitored for at least 4 hours post-administration to fully characterize the anesthetic profile, with daily observations for 14 days to assess any delayed tissue effects [3] [1].
This randomized, double-blind, controlled trial protocol is designed to evaluate this compound's efficacy in human minor surgical procedures:
Statistical analysis should include sample size calculation based on primary outcomes, intention-to-treat analysis, and appropriate parametric or non-parametric tests with p<0.05 considered significant [3] [2].
Diagram 1: Clinical Trial Workflow for this compound Evaluation in Minor Surgical Procedures
This compound demonstrates a favorable cardiovascular safety profile compared to adrenaline-containing local anesthetics. Clinical studies have systematically evaluated hemodynamic parameters including systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) at baseline and multiple intervals post-administration (10, 20, 30, and 60 minutes). These investigations consistently report no significant alterations in any cardiovascular parameter with this compound administration, in contrast to the transient but statistically significant elevations in BP and HR observed with lignocaine-adrenaline formulations [3] [2]. This cardiovascular stability is particularly valuable for patients with pre-existing hypertension, cardiac arrhythmias, coronary artery disease, or cerebrovascular conditions where adrenaline-induced hemodynamic fluctuations could precipitate adverse events.
The mechanism underlying this cardiovascular stability involves both the absence of exogenous adrenaline and potential intrinsic properties of the this compound molecule. Unlike conventional local anesthetics that cause vasodilation at the injection site (necessitating vasoconstrictor additives), this compound appears to possess mild inherent vasoconstrictor activity that prolongs anesthetic duration without systemic cardiovascular effects. This unique combination addresses a fundamental clinical challenge in local anesthesia: achieving adequate duration and depth of anesthesia without cardiovascular stimulation [3]. For researchers evaluating cardiovascular safety, recommended monitoring protocols should include continuous ECG recording and non-invasive blood pressure measurements at minimum, with more intensive hemodynamic monitoring in patient populations with significant comorbidity.
Neurological complications associated with local anesthetics typically manifest as central nervous system excitation or depression, with seizures representing the most serious acute neurological complication. The literature suggests this compound has a lower incidence of neurological adverse effects compared to traditional agents, though all local anesthetics carry some risk of neurotoxicity if inadvertently administered intravascularly or in excessive doses [5]. The structural characteristics of this compound as a quinoline derivative may contribute to its different neurotoxicity profile compared to amine-based local anesthetics. Preclinical neurotoxicity evaluations have demonstrated no significant histological neural damage or functional neurological deficits at clinically relevant concentrations [3].
Allergic reactions to local anesthetics are relatively uncommon but represent a significant clinical concern. This compound's distinct chemical structure may offer advantages for patients with known hypersensitivity to ester or amide-type local anesthetics. Published clinical trials have reported no allergic reactions or sensitivity responses to this compound, though appropriate precautions including patient history review and preparedness for anaphylaxis management remain essential [3] [2]. For comprehensive safety assessment, researchers should document all adverse events regardless of perceived relationship to the study drug, with specific attention to dermatological reactions, respiratory symptoms, and neurological manifestations that might suggest hypersensitivity or toxicity.
This compound is commercially available in several formulations tailored to different clinical applications:
The combination preparation with Feracrylum represents a particularly innovative formulation designed for procedures requiring simultaneous pain control and hemostasis. Feracrylum functions as a topical hemostatic agent that forms a protective layer over wound surfaces, controlling bleeding and preventing infection while this compound provides localized analgesia. This combination is especially useful for minor surgical procedures, wound debridement, dressing changes, and dermatological procedures where both anesthesia and hemostasis are required [6].
Dosage guidelines for this compound vary based on the specific surgical procedure and administration technique:
Administration techniques should follow standard surgical aseptic principles with careful aspiration before injection to prevent intravascular administration. For minor soft tissue procedures, the recommended approach involves:
Clinical effect typically begins within 2-3 minutes of administration, with full surgical anesthesia achieved within 5-7 minutes. The duration of effective anesthesia ranges from 120-180 minutes depending on the specific procedure and injection technique [3] [2] [6].
This compound is appropriate for various minor surgical procedures across multiple specialties:
Procedure-specific protocols should be developed to optimize this compound's unique properties. For dental extractions in cardiac patients, the recommended approach is:
For dermatological excisions, the suggested technique involves:
While this compound demonstrates an excellent safety profile, specific contraindications and precautions should be observed:
Absolute Contraindications:
Relative Precautions:
Drug interactions with this compound have not been comprehensively studied, though theoretical interactions similar to other local anesthetics should be considered. Concurrent use with other sodium channel blockers (antiarrhythmics, certain antidepressants) might potentiate systemic toxicity risk. As with all local anesthetics, appropriate resuscitation equipment and personnel trained in advanced cardiac life support should be immediately available when administering this compound, particularly in patients with significant comorbidity [3] [2] [6].
This compound represents a significant advancement in local anesthesia technology, particularly for minor surgical procedures where adrenaline contraindications present management challenges. Its unique quinoline structure, inherent vasoconstrictor properties, and favorable cardiovascular safety profile position it as a valuable alternative to traditional amine-based anesthetics. Clinical evidence supports its efficacy in achieving adequate surgical anesthesia with duration exceeding standard lignocaine-adrenaline formulations, while maintaining superior hemodynamic stability.
Future research directions should include larger multicenter trials across diverse surgical specialties, expanded pediatric safety and efficacy studies, and investigations into potential synergistic combinations with other anesthetic adjuvants. Additionally, further exploration of this compound's molecular mechanisms may yield insights for developing next-generation local anesthetics with optimized therapeutic profiles. For researchers and clinicians, this compound offers an evidence-based option for patients who cannot tolerate adrenaline-containing formulations, expanding the possibilities for safe surgical pain management across diverse patient populations.
Lignocaine (lidocaine) hypersensitivity, though rare (true incidence <1%), presents a significant clinical challenge in dental and surgical procedures where local anesthesia is essential. [1] [2] Adverse drug reactions (ADRs) to local anesthetics (LAs) are reported in 2.5–10% of administrations, but the vast majority are non-immunologic reactions (e.g., toxicity, vasovagal syncope). [2] Genuine immediate-type IgE-mediated hypersensitivity is exceedingly uncommon. [2] For patients with a confirmed or suspected history of lignocaine hypersensitivity, centbucridine represents a viable and effective alternative. [3] [4] [5] this compound is a quinoline derivative with a distinct chemical structure that lacks the amide linkage found in lignocaine, minimizing the potential for cross-reactivity. [3] [4] Its unique properties, including inherent vasoconstrictive effects and a different metabolic pathway, make it particularly suitable for patients where lignocaine or adrenaline is contraindicated. [3] [5] [6]
This compound (4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) is a local anesthetic agent synthesized at the Central Drug Research Institute in Lucknow, India. [4] Its mechanism of action, like other LAs, involves the reversible blockade of voltage-gated sodium channels, thereby inhibiting nerve impulse conduction. [3]
Table 1: Comparative Pharmacological Profile of this compound vs. Lignocaine
| Parameter | This compound | Lignocaine |
|---|---|---|
| Chemical Class | Quinolone | Amide |
| Standard Concentration | 0.5% | 2% |
| Relative Potency | 4-5 times more potent than lignocaine [3] | Baseline |
| Onset of Action | Comparable to Lignocaine [6] | Rapid |
| Duration of Action | ~2.5 hours [5] [7] | < 2 hours [5] |
| Vasoconstrictor Need | Inherent vasoconstrictive activity [3] | Requires addition (e.g., epinephrine) |
| Animal LD(_{50}) (subcutaneous) | One-fourth that of Lidocaine [4] | Baseline |
| Cardiovascular Effects | Fewer significant blood pressure changes [4] | More frequent changes [4] |
Clinical studies have consistently demonstrated the efficacy and safety of this compound as a local anesthetic.
Table 2: Summary of Key Clinical Trial Findings for this compound
| Study Design & Population | Intervention & Comparison | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|
| RCT, Minor Surgery (n=87) [4] | 0.5% this compound (n=43) vs. 2% Lignocaine (n=44) | 32/43 (74%) good response vs. 35/44 (80%) with Lignocaine (NS) | Well tolerated; 1 case of itching; fewer BP changes vs. Lignocaine |
| RCT, Pediatric Dentistry (12-14 yrs) [6] | 0.5% this compound vs. 2% Lignocaine | No significant difference in onset, duration, or depth of anesthesia | Recommended as a substitute in medically compromised children |
| Clinical Studies Summary [3] [5] | 0.5% this compound for Infiltration/Nerve Block | Equivalent efficacy to 2% Lignocaine; longer duration of action | No toxic reactions reported; suitable where adrenaline is contraindicated |
Before administering this compound or any alternative LA, a definitive diagnosis of lignocaine hypersensitivity is crucial. The following protocol, based on current allergy testing guidelines, is recommended. [1] [2]
Diagram 1: Diagnostic workflow for suspected local anesthetic hypersensitivity.
Skin Prick Test (SPT):
Intradermal Test (IDT):
Subcutaneous Provocation Test (SCT):
For patients with confirmed lignocaine hypersensitivity, this compound can be adopted as the primary local anesthetic.
Diagram 2: Clinical administration protocol for this compound.
This compound is a potent and effective alternative local anesthetic for patients with confirmed lignocaine hypersensitivity. Its distinct chemical structure, favorable safety profile, and comparable efficacy to 2% lignocaine make it a valuable agent in the clinical arsenal. Adherence to a rigorous diagnostic protocol for confirming LA allergy is paramount. Following the outlined application notes and protocols, researchers and clinicians can safely utilize this compound, thereby ensuring painless and effective surgical and dental care for a vulnerable patient population.
The burning sensation is a documented side effect of Centbucridine. The key context from clinical studies is summarized below.
| Anesthetic Type | Concentration | Reported Burning Sensation |
|---|---|---|
| This compound [1] | 1.0% | "Minor side effects like burning sensations were longest with 1% this compound." |
| This compound [1] | 0.5% | Shorter duration of burning sensation compared to the 1% formulation. |
| Lignocaine [1] | 4.0% | Quickest onset of anesthesia, with burning sensation not explicitly mentioned as a notable finding. |
One clinical trial noted that no significant adverse local or systemic effects were observed outside of this sensation [1]. The burning sensation is concentration-dependent, with the 1% formulation causing a longer-lasting sensation compared to the 0.5% solution [1].
Without a direct antidote, the following approaches can help manage and investigate this side effect.
While not tested specifically for this compound, these general protocols are worth experimental validation:
The following diagram maps a systematic approach to investigate the burning sensation mechanism. Adhering to this workflow can help identify the root cause and potential solutions.
The provided search results do not detail the cellular signaling pathways this compound might activate to cause burning. Future research could focus on whether it inadvertently activates pathways like the TRPV1 receptor (involved in thermal pain and burning sensations) or specific itch pathways in addition to its sodium channel blockade.
Clinical trials comparing centbucridine to established local anesthetics like lignocaine indicate that it is an effective alternative with a comparable or even improved safety profile in certain areas.
The table below summarizes key findings from clinical studies on this compound:
| Parameter | This compound (0.5%) | Lignocaine (2% with Adrenaline) | Clinical Significance |
|---|---|---|---|
| Onset of Anesthesia | 162.92 ± 64.4 sec [1] | 176.03 ± 58.2 sec [1] | Comparable onset time; no statistically significant difference. |
| Duration of Anesthesia | 151.01 ± 44.4 min [1] | 111.07 ± 24.9 min [1] | Significantly longer duration (P=0.00), potentially advantageous for prolonged procedures. |
| Cardiovascular Effects | No adverse effects reported; better stability [1] [2] | Requires adrenaline, which can cause cardiovascular side effects [1] | Safer for patients with contraindications to adrenaline (e.g., hypertension, cardiovascular disease). |
| Reported Side Effects | Minor (e.g., burning sensation); no significant local or systemic adverse effects [1] [3] | Well-known profile; potential for systemic toxicity (CNS, cardiac) [4] [5] | Promising safety and tolerability in studied populations. |
In ophthalmology, a 1% this compound solution provided a longer duration of surface anesthesia and deeper analgesia compared to 4% lignocaine, though with a slightly slower onset. Only minor side effects like a transient burning sensation were reported [3].
This compound is classified as a non-ester, non-amide local anesthetic, which makes it chemically distinct from most other agents [5]. Preclinical research specifically references the "experimental evaluation of potential neurotoxicity" of this compound [2], indicating that neurotoxicity is a recognized aspect of its safety assessment.
For researchers investigating this compound's neurotoxic potential, here are key experimental considerations and common troubleshooting points.
A robust assessment should include in vitro and in vivo models. The following workflow outlines a generalized protocol for evaluating compound-induced neurotoxicity, adaptable for this compound testing.
Diagram: Generalized Workflow for Compound Neurotoxicity Assessment
Key Experimental Considerations:
Understanding the molecular pathways involved in neurotoxicity and neuroprotection is crucial for interpreting data. Lithium's protective effects against NMDA receptor antagonist toxicity illustrate key pathways.
Diagram: Key Signaling Pathways in Neuroprotection
Pathway Insights:
Q1: What is the primary advantage of this compound over lignocaine? The primary advantage is its longer duration of anesthetic action and inherent vasoconstrictive properties, eliminating the need for adrenaline. This makes it particularly useful for patients where adrenaline is contraindicated [1] [2].
Q2: Are there any known neurotoxic effects of this compound? Available clinical studies in dentistry and ophthalmology have not reported significant neurotoxic effects, with only minor side effects like transient burning sensations noted [1] [3]. A specific preclinical study exists on its "potential neurotoxicity," suggesting the topic has been investigated, but detailed public data is limited [2].
Q3: What are the best practices for designing a neurotoxicity study for a new local anesthetic?
Q4: Can this compound be used in patients with cardiovascular issues? Clinical evidence suggests yes. Studies report that this compound provides better cardiovascular stability and is a suitable alternative for patients in whom lignocaine with adrenaline is contraindicated due to cardiovascular disease [1] [2].
The table below summarizes key findings from a randomized controlled trial that directly compared this compound to Lignocaine [1].
| Parameter | 0.5% this compound HCl | 2% Lignocaine HCl with Adrenaline | Statistical Significance |
|---|---|---|---|
| Onset of Anesthesia | 162.92 ± 64.4 seconds | 176.03 ± 58.2 seconds | P = 0.121 (Not Significant) |
| Duration of Anesthesia | 151.01 ± 44.4 minutes | 111.07 ± 24.9 minutes | P = 0.00 (Significant) |
| Depth of Anesthesia (VAS=0) | 82% of patients | 83% of patients | P = 0.134 (Not Significant) |
| Requirement for Additional Dose | Not Reported | Not Reported | Not Reported |
| Reported Side Effects | None | None | Not Applicable |
For reliable and reproducible results, you can adapt the following methodology from the comparative efficacy study [1].
Q1: What is the primary clinical advantage of this compound over Lignocaine? The most significant advantage is its longer duration of action. The cited study found that 0.5% this compound provided anesthesia that lasted approximately 40 minutes longer than 2% Lignocaine with adrenaline [1]. Furthermore, this compound possesses inherent vasoconstrictive properties, eliminating the need to add adrenaline, which is sometimes contraindicated in medically compromised patients [1] [2].
Q2: Is this compound associated with a higher risk of neurotoxicity? Current evidence suggests a favorable safety profile. The compound is described as a relatively newer agent with a lower adverse effect profile regarding neurotoxicity [2]. In the dental study, none of the 100 patients who received this compound reported any side effects or allergic reactions [1].
Q3: How does the potency of this compound compare to Lignocaine? While the provided study used a 0.5% concentration of this compound versus a 2% concentration of Lignocaine, other published literature has indicated that this compound could be four to five times more potent than Lignocaine [1]. This higher potency helps explain its efficacy at a lower concentration.
| Issue | Potential Cause | Solution |
|---|---|---|
| Inconsistent Anesthesia Onset | Anatomical variation in nerve location; technical error in injection. | Ensure standardized injection technique by a trained professional. Verify the accuracy of the nerve block landmark. |
| Short Duration of Action | Inadequate concentration; injection into an inflamed or infected area. | (The provided study did not test other concentrations. Based on its properties) Consider that this compound has an inherent vasoconstrictor effect, which should theoretically prolong its duration. Avoid injection into infected sites, as the localized acidic environment can impair anesthetic effect. |
| Inadequate Depth of Anesthesia | The selected concentration is insufficient for the intended procedure. | The 0.5% concentration was effective for dental extractions. For more invasive or painful procedures, research into higher concentrations is needed, as no data is currently available. |
The following diagram visualizes the core experimental workflow for evaluating this compound, as derived from the study protocol.
The existing data provides a solid foundation, but several areas require further investigation:
The table below summarizes key findings from controlled clinical studies on the cardiovascular effects of Centbucridine versus Lignocaine with adrenaline in patients undergoing dental procedures.
| Parameter | This compound (0.5%) | Lignocaine (2%) with Adrenaline | Clinical Significance |
|---|---|---|---|
| Heart Rate (HR) | Minimal to no significant change [1] [2] | Transient, statistically significant increases observed [2] | This compound offers superior stability, avoiding tachycardia linked to adrenaline [2]. |
| Systolic & Diastolic Blood Pressure | Stable with no significant changes from baseline [1] [2] | Statistically significant increases post-administration [2] | This compound is preferable for patients where BP elevation is a concern [1] [3]. |
| Key Differentiating Factor | Contains inherent vasoconstrictor property; does not require adrenaline [1] [3] | Requires adrenaline to counteract its inherent vasodilatory effect and prolong action [1] [4] | This compound can be used confidently in patients where adrenaline is contraindicated [1] [2]. |
Q1: What is the primary cardiovascular advantage of this compound over Lignocaine? The primary advantage is its inherent vasoconstrictor property [3]. Unlike Lignocaine, which causes vasodilation and must be combined with adrenaline, this compound provides adequate duration and depth of anesthesia without the need for exogenous vasoconstrictors. This eliminates the cardiovascular stimulation (e.g., increased heart rate and blood pressure) directly associated with adrenaline [1] [2].
Q2: In which patient populations should this compound be considered as an alternative? this compound is a suitable alternative for patients in whom adrenaline is contraindicated. This typically includes individuals with significant cardiovascular conditions such as:
Q3: Were any adverse cardiovascular effects reported with this compound in the studies? Across the studies cited, none of the patients receiving this compound reported any side effects or allergic reactions [1]. The drug was well-tolerated, with no incidences of cardiovascular instability linked to its use.
For researchers investigating local anesthetic cardiovascular effects in preclinical models, the following workflow outlines a standard experimental approach.
Workflow Stage Details:
The different cardiovascular profiles of these anesthetics stem from their distinct mechanisms at the molecular and physiological levels, as illustrated below.
The table below summarizes the core information available for this compound, which is crucial for understanding its application.
| Property | Description |
|---|---|
| Drug Class | Non-ester, non-amide group local anesthetic [1]. |
| Key Advantage | Possesses an inherent vasoconstrictor property, eliminating the need for added adrenaline [1]. |
| Primary Indication | Suitable for use in routine minor surgery cases, including dental extractions [1]. |
| Clinical Significance | An ideal agent where adrenaline is absolutely contraindicated due to systemic problems [1]. |
| Cardiovascular Action | No effects on cardiovascular parameters, making it safer for at-risk patients [1]. |
| Comparative Efficacy | Found to have a sufficient degree of local anesthetic activity comparable to lignocaine with adrenaline [1]. |
Why is this compound recommended for patients with adrenaline contraindications? this compound is recommended because it does not require adrenaline to prolong its anesthetic effect or control bleeding. Its inherent vasoconstrictor property provides adequate local anesthesia and hemostasis without the cardiovascular risks (like increased heart rate and blood pressure) associated with adrenaline [1].
What is the evidence supporting this compound's efficacy and safety? Clinical studies have compared this compound to standard local anesthetics like lignocaine with adrenaline. Results indicate that this compound exhibits a sufficient degree of local anesthetic activity suitable for routine minor surgeries, with no significant effects on cardiovascular parameters [1].
The following workflow outlines a general approach for comparing local anesthetics, which can be adapted for further this compound studies.
The search results confirm this compound's value in specific clinical scenarios but lack the depth required for a full technical support center. Key information such as detailed molecular mechanisms, synthetic pathways, pharmacokinetic data, comprehensive side effect profiles, and specific troubleshooting guides for lab experiments was not available.
To build a more complete knowledge base, I suggest you:
The following table summarizes the minor side effects of this compound as reported in clinical studies. Note that these effects were generally transient and did not require major intervention.
| Side Effect | Reported Frequency / Context | Supporting Clinical Evidence |
|---|---|---|
| Burning Sensation | Reported with 1% topical ophthalmic solution; duration was longer than with lignocaine. [1] | Noted in a randomized double-masked trial on 60 healthy volunteers. [1] |
| Dizziness, Headache | Listed as potential temporary side effects. [2] | Information from a pharmaceutical knowledge base. [2] |
| Pins and Needles, Muscle Twitchiness | Listed as potential temporary side effects. [2] | Information from a pharmaceutical knowledge base. [2] |
| Prolonged Numbness | Listed as a potential temporary side effect. [2] | Information from a pharmaceutical knowledge base. [2] |
| Itching at Injection Site | One case reported in a study of 87 patients. [3] | Noted in a randomized double-blind noncrossover trial. [3] |
| Redness or Swelling at Injection Site | Listed as a potential side effect. [4] | Information from a pharmaceutical knowledge base. [4] |
While the search results do not yield specific "troubleshooting guides," the methodologies of key clinical trials provide a framework for monitoring and assessing side effects. The workflow below outlines a general approach for evaluating local anesthetics, based on these studies.
The clinical protocols from the search results share several key features for safety evaluation [5] [1] [6]:
Q1: What is the overall safety profile of this compound compared to Lignocaine? Clinical trials consistently report that this compound is well-tolerated with a safety profile comparable to, and in some aspects potentially favorable to, Lignocaine [5] [6] [3]. Key differentiators include:
Q2: Are there any patient groups for which this compound is particularly recommended? Yes. The literature suggests this compound can be confidently used in patients who cannot tolerate Lignocaine or where adrenaline is contraindicated [5] [7] [6]. This includes medically compromised patients for whom the cardiovascular effects of vasoconstrictors are a concern.
Q3: What is the recommended concentration of this compound for dental procedures? For dental procedures such as extractions and nerve blocks, a 0.5% solution of this compound has been shown to be effective and is directly compared to 2% Lignocaine with adrenaline in multiple studies [5] [6]. Its anesthetic potency is reported to be 4-5 times greater than Lignocaine [8].
The clinical evidence for this compound is promising, particularly regarding its cardiovascular stability and duration of action. However, the available data on proactive side effect management is limited.
| Feature | 0.5% Centbucridine | 2% Lignocaine (with Adrenaline) | Comparative Notes & Source |
|---|---|---|---|
| Effective Concentration | 0.5% for infiltration/nerve block [1] | 1-2% [1] | This compound is effective at a lower concentration [1]. |
| Relative Potency | 4-5x lignocaine [2] | Baseline | Higher potency allows for lower dosage [2]. |
| Onset of Action | ~105 seconds [3] | ~100 seconds [3] | No significant difference in a dental trial (p=0.647) [3]. |
| Duration of Action | ~92 minutes [3] | ~92 minutes [3] | No significant difference in a dental trial (p=0.931) [3]. |
| Repeat Injection Rate | 16% of patients [1] | Information Missing | In one study, 16% needed a repeat for full procedure efficacy [1]. |
| Cardiovascular Effect | Significant pulse rate drop at 10/30 min [3] | Information Missing | Statistically significant vs. lignocaine; monitor vital signs [3]. |
| Systemic Toxicity (Animal LD50) | One-fourth that of lignocaine [1] | Baseline | Suggests a wider safety margin [1]. |
For professionals designing experiments, here are methodologies from the key studies that generated the data above.
1. Protocol: Dental Anesthesia in Children (Split-Mouth Design) This protocol is from the 2020 randomised controlled trial that compared 0.5% this compound with 2% lignocaine [3].
2. Protocol: Early Human Efficacy and Safety Trial This outlines the methodology from the foundational 1983 study [1].
Q1: In our clinical trial, the anesthesia depth seems inadequate in some subjects. When should a repeat injection be considered? The available data indicates that in one study, 16% of patients required a second injection of this compound to complete the surgical procedure successfully [1]. The decision should be based on continuous monitoring of anesthetic depth using a validated scale (like VAS) at defined intervals (e.g., 10 minutes). If inadequate depth is confirmed, a repeat injection can be administered following your protocol's pre-defined dosage limits.
Q2: What is the most critical vital sign to monitor after administering this compound? A 2020 RCT found that This compound caused a statistically significant drop in pulse rate at 10 and 30 minutes post-injection compared to lignocaine [3]. Therefore, close monitoring of the patient's heart rate is recommended, especially during the first hour after administration.
Q3: Can this compound be used in patients where vasoconstrictors are contraindicated? Yes. A literature review notes that this compound has inherent vasoconstricting properties [2]. This makes it a potential anesthetic of choice in cases of patient hypersensitivity to vasoconstrictors like adrenaline, or for patients with specific cardiac or thyroid conditions where these additives are prohibited [2].
The following diagram illustrates a logical workflow for managing and assessing the need for repeat injections in a clinical trial setting, based on the information available.
The table below summarizes the key characteristics of this compound based on comparative clinical studies.
| Parameter | This compound (0.5%) | Comparator: Lignocaine (2% with Adrenaline) | Research Context & Notes |
|---|---|---|---|
| Anesthetic Potency | 4-5 times greater than 2% Lignocaine [1] [2] | Baseline (1x) | In dental procedures [2]. |
| Onset of Action | ~105 seconds [3] | ~100 seconds [3] | No statistically significant difference; studied in Inferior Alveolar Nerve Block (IANB) for dental procedures in children [3]. |
| Duration of Action | ~92 minutes [3] | ~92 minutes [3] | No statistically significant difference; studied in IANB for dental procedures in children [3]. |
| Depth of Anesthesia | No significant difference from Lignocaine [3] | Baseline | Assessed at 10, 30, and 60 minutes during dental procedures [3]. |
| Cardiovascular Effect | Statistically significant drop in pulse rate at 10 and 30 minutes [3] | Increased pulse rate (due to adrenaline) [2] | This compound has inherent vasoconstrictive properties, eliminating the need for added adrenaline [1] [2]. |
For researchers designing experiments with this compound, here is a workflow based on published clinical trials.
This compound Research Workflow
Subject Selection & Randomization
Standardized Administration
Outcome Measurement
How does this compound's chemical profile influence its application? this compound is a quinolone derivative, distinct from ester or amide-type local anesthetics. Its key research advantage is inherent vasoconstrictive activity, which provides sufficient duration for procedures without adrenaline. This is particularly valuable for studying anesthesia in patients with cardiovascular conditions where adrenergic agonists are contraindicated [1] [2].
Can this compound be used as a direct replacement for lignocaine? Clinical trials suggest that for standard procedures like dental extractions and restorative work, 0.5% this compound provides comparable anesthetic depth and duration to 2% lignocaine with adrenaline. It can be considered a viable alternative, especially in cases of lignocaine hypersensitivity or when vasopressors are contraindicated [4] [3].
What are the key safety parameters to monitor during this compound studies? While generally well-tolerated, researchers should diligently monitor cardiovascular parameters, particularly a transient reduction in pulse rate, as observed in clinical settings [3]. Although early animal studies suggested low neurotoxicity potential, standard protocols for managing local anesthetic systemic toxicity (LAST) should always be in place [2].
Reported Issue: Inconsistent or insufficient anesthesia depth.
Reported Issue: Significant change in patient heart rate.
The available data is primarily from dental surgery contexts. Further research is needed to establish optimization protocols for other surgical procedures.
| Parameter | Centbucridine (0.5%) | Lignocaine (2% with Adrenaline) | Statistical Significance & Notes |
|---|
| Onset of Action (seconds) | 105.2 [1] [2] / 162.9 [3] | 99.7 [1] [2] / 176.0 [3] | p=0.647 (NS) in children [1] p=0.121 (NS) in adults [3] | | Duration of Action (minutes) | 91.9 [1] [2] / 151.0 [3] | 91.6 [1] [2] / 111.1 [3] | p=0.931 (NS) in children [1] p=0.00 (Sig) in adults [3] | | Depth of Anesthesia (VAS Score 0) | 82% [3] | 83% [3] | p=0.134 (NS); no significant difference in pain perception [3] | | Effect on Heart Rate | Statistically significant drop at 10 and 30 mins (p<0.001) [1] [2] | Statistically significant increase [4] [5] | this compound promotes cardiovascular stability; Lignocaine+Adrenaline causes adrenergic activation [4] |
The data in the table above is derived from robust clinical trial methodologies. Here is a summary of the key experimental designs:
Study 1 (Children, 2020) [1] [2]: A split-mouth, triple-blind, randomized controlled trial.
Study 2 (Adults, 2011) [3]: A double-blind randomized controlled trial.
The workflow of a typical comparative clinical trial, as used in these studies, can be visualized as follows:
Beyond the clinical data, several underlying factors are critical for drug development and application:
Chemical and Pharmacological Profile: this compound is a quinoline derivative and belongs to a novel, non-ester, non-amide class of local anesthetics [3] [6]. It is reported to be 4-5 times more potent than Lignocaine and possesses inherent vasoconstrictor and antihistaminic properties, eliminating the need for added adrenaline [7]. Lignocaine, an amide anesthetic, causes vasodilation and requires a vasoconstrictor like adrenaline to prolong its duration and reduce systemic absorption [8].
Cardiovascular Safety Profile: This is the most significant differentiating factor. The adrenaline in Lignocaine formulations causes a well-documented increase in heart rate and plasma adrenaline levels [4] [5]. In contrast, this compound demonstrates a stable or slightly reduced heart rate, making it a compelling alternative for patients with cardiovascular comorbidities (e.g., hypertension, ischemic heart disease) or thyroid disorders where adrenergic vasoconstrictors are contraindicated [1] [7] [5].
Research and Commercial Status: Despite its invention in India decades ago and proven efficacy in medical fields like ophthalmology, this compound has not been widely adopted in global dental practice [3] [7]. Lignocaine with adrenaline remains the "gold standard" due to its long track record, widespread availability, and extensive clinical data [8].
| Parameter | Formulation & Details | Reported Data / Findings |
|---|
| Pharmacokinetics | 3.5% Lidocaine HCl Gel (Rabbits) [1] [2] | • Cmax in Aqueous Humor: 11,046 ± 2,734 ng/mL • Tear Fluid Half-life: ~1.5 hours • Aqueous Humor Half-life: ~1.9 hours | | Onset of Action | 3.5% Lidocaine HCl Gel (Human Clinical Trial) [1] | 86.92% of subjects achieved anesthesia within 5 minutes | | Efficacy & Duration | Sub-Tenon's Block for Cataract Surgery [3] | Provides effective anesthesia for surgical duration; often used with adjuvants | | Common Formulations | • Drops (e.g., 2%, 4%) • Gel (3.5% to 4%) • Injectable solutions (e.g., 1%, 2% for intracameral/regional blocks) [4] | Various forms suit different procedures (topical, intracameral, regional blocks) | | Adjunctive Agents | • Clonidine (1 µg/kg): Reduces intraocular pressure (IOP), enhances analgesia [3] • Hyaluronidase: Improves spread of anesthetic, speeds onset [4] | |
Here are the methodologies for key experiments cited in the table above, which can serve as a reference for designing comparative studies.
Protocol 1: Pharmacokinetic Study in Animal Models [2]
Protocol 2: Randomized Controlled Trial (RCT) for Efficacy [1]
Protocol 3: Assessing Adjuvant Effects [3]
The following diagram illustrates the mechanism of action of lidocaine and adrenergic agonists like clonidine in ocular anesthesia, based on the information from the search results.
The table below summarizes the core pharmacological and clinical data for Lignocaine, Articaine, and Centbucridine, compiled from recent comparative studies.
| Feature | Lignocaine (Gold Standard) | Articaine | This compound |
|---|---|---|---|
| Chemical Class | Amide [1] | Amide with additional ester ring [1] [2] | Non-ester, non-amide (Quinolone derivative) [3] [4] |
| Common Clinical Concentration | 2% with vasoconstrictor [1] [5] | 4% with vasoconstrictor [1] [2] | 0.5% [3] [6] |
| Relative Potency | Baseline | 1.5 times more potent than Lignocaine [7] [8] | 4-5 times more potent than 2% Lignocaine [7] [3] |
| Onset of Action | Reference time | Faster onset than Lignocaine for infiltration [1] [2]; comparable for IANB [6] [9] | Comparable to Lignocaine [6] |
| Duration of Action | ~169 mins (infiltration) [1] | ~217 mins (infiltration) [1]; longer than Lignocaine | Comparable [6] to longer than Lignocaine [3] |
| Key Distinctive Properties | Well-established safety profile [8] | Superior tissue diffusion [1]; metabolized in plasma & liver [1] [2] | Intrinsic vasoconstrictive activity [7] [4]; no added adrenaline needed [3] |
| Reported Adverse Effects | Well-documented standard effects | Methemoglobinemia, transient paresthesia (rare) [7] [2] | Minor burning sensation (topical use) [10] |
For a deeper analysis, here are the methodologies and key findings from pivotal clinical studies comparing these anesthetics.
A 2023 split-mouth comparative study assessed 4% articaine with 1:100,000 adrenaline versus 2% lignocaine with 1:80,000 adrenaline in patients undergoing bilateral orthodontic maxillary premolar extractions [1].
A 2020 randomized controlled trial compared 0.5% this compound to 2% lignocaine with adrenaline for dental procedures in children aged 12-14 years [6].
The distinct pharmacological profiles of these anesthetics stem from their core chemical structures. The diagram below illustrates the key structural differences that influence properties like lipid solubility, metabolism, and protein binding.
The table below synthesizes quantitative data from clinical trials, primarily in dental and ophthalmic procedures.
| Parameter | Centbucridine (0.5%) | Lignocaine (2% with Adrenaline) | Context & Notes |
|---|---|---|---|
| Onset of Action | 105.2 sec [1], 162.9 sec [2] | 99.7 sec [1], 176.0 sec [2] | Dental IANB. Differences not statistically significant in controlled trials [1]. |
| Duration of Action | 91.9 min [1], 151.0 min [2] | 91.6 min [1], 111.1 min [2] | Dental IANB. One study in adults showed a significantly longer duration for this compound [2]. |
| Depth of Anesthesia | No significant difference [1] [2] | No significant difference [1] [2] | Assessed by Visual Analog Scale (VAS) during dental procedures. |
| Cardiovascular Effects | Statistically significant drop in pulse rate at 10 & 30 min [1]. Better cardiovascular stability [3]. | Increased heart rate due to adrenaline [3]. | This compound has inherent vasoconstrictive properties, unlike Lidocaine which requires added adrenaline [2] [4]. |
For researchers, the specifics of the experimental protocols are crucial for evaluating the data.
Another similar RCT in 198 adults confirmed these findings, also using IANB for molar extractions and the same assessment methods [2].
The following diagram illustrates the core mechanism shared by both this compound and Lidocaine, which involves blocking voltage-gated sodium channels in nerve cells.
This mechanism disrupts the influx of sodium ions (Na+), which is essential for nerve depolarization and the propagation of action potentials, thereby producing a reversible loss of sensation [6].
The table below summarizes the key quantitative findings from the identified Randomized Controlled Trials (RCTs).
| Parameter | 0.5% Centbucridine | 2% Lignocaine with Adrenaline (1:200,000) | Statistical Significance & Notes |
|---|---|---|---|
| Onset of Anesthesia (seconds) [1] | 162.92 ± 64.4 | 176.03 ± 58.2 | Not Significant (P = 0.121) [1] |
| Duration of Anesthesia (minutes) [1] | 151.01 ± 44.4 | 111.07 ± 24.9 | Significant (P = 0.00) this compound provides a longer duration [1]. |
| Depth of Anesthesia (VAS Score 0) [1] | 82% of patients | 83% of patients | Not Significant; VAS 0 = no pain felt during procedure [1]. |
| Cardiovascular (CVS) Effects | No significant effects on blood pressure or heart rate [2] [1]. | Contains adrenaline, which is known for potential cardiovascular effects [2] [1]. | This compound demonstrates superior CVS stability, a key differentiator [2]. |
| Vasoconstrictor Requirement | Inherent vasoconstrictor property; does not require adrenaline [2]. | Requires adrenaline as an additive to counteract its vasodilative effect and prolong action [2] [1]. | This compound's inherent property is advantageous when adrenaline is contraindicated [2] [1]. |
| Reported Side Effects | None reported in the studies [1]. | None reported in the studies [1]. | Both agents were well-tolerated in the studied cohorts [1]. |
For reproducibility and critical appraisal, here is a detailed overview of the methodologies used in the key study.
1. Primary RCT Protocol (Government Dental College, India) [1]
The fundamental difference between these anesthetics lies in their chemistry and mechanism of action, which explains this compound's unique properties.
The diagram below visualizes the distinct pathways through which Lignocaine with adrenaline and this compound achieve their combined anesthetic and vasoconstrictive effects.
| Parameter | 0.5% Centbucridine | 2% Lignocaine (with Adrenaline) | Statistical Significance (p-value) | Study Details |
|---|
| Onset of Action (Seconds) | 105.2 - 162.9 s | 99.7 - 176.0 s | p = 0.647 (NSD) [1] p = 0.121 (NSD) [2] | Measured from administration to subjective numbness/objective loss of sensation [1] [2]. | | Duration of Action (Minutes) | 91.9 - 151.0 min | 91.6 - 111.1 min | p = 0.931 (NSD) [1] p = 0.00 (Significant) [2] | Time from onset to return of normal sensation [1] [2]. | | Depth of Anesthesia (VAS Score 0) | 82% - 100% of patients [2] [3] | 83% of patients [2] | p = 0.134 (NSD) [2] | Proportion of patients reporting no pain (VAS=0) during procedure [2]. | | Cardiovascular Effect (Pulse Rate) | Statistically significant drop at 10 and 30 min [1] | Not reported | p < 0.001 [1] | Suggests this compound may promote cardiovascular stability [1] [3]. |
The data in the summary table is derived from rigorous clinical trial designs. Here are the methodologies for the key studies cited:
Study 1: Randomized Controlled Trial in Children (2020) [1]
Study 2: Randomized Controlled Trial in Adults (2011) [2]
The workflow of a typical split-mouth trial, as used in the 2020 study, can be visualized as follows:
For researchers, the data suggests several critical points for further exploration:
| Parameter | 0.5% Centbucridine | 2% Lignocaine with Adrenaline | Statistical Significance & Notes |
|---|---|---|---|
| Onset of Action (seconds) | 162.92 ± 64.4 [1] | 176.03 ± 58.2 [1] | Not statistically significant (P=0.121) [1] |
| Duration of Anesthesia (minutes) | 151.01 ± 44.4 [1] | 111.07 ± 24.9 [1] | Significantly longer for this compound (P=0.00) [1] |
| Depth of Anesthesia (VAS Score 0) | 82% of patients [1] | 83% of patients [1] | Not statistically significant; VAS 0 = "no pain" [1] |
| Cardiovascular Stability | No adverse effects on BP or heart rate [2] [3] | Significant BP changes more frequently observed [3] | This compound provides better hemodynamic stability [2] [3] |
| Genotoxicity (Pre-clinical) | Not genotoxic in mouse models [4] | Not Applicable | Evaluated via chromosome aberrations, sister chromatid exchange [4] |
| Reported Side Effects | Minimal (e.g., mild, transient burning in ophthalmology) [5] | Known potential for cardiovascular toxicity [1] | This compound generally well-tolerated with no major adverse events reported in trials [1] [5] |
The data in the summary table is primarily derived from rigorous clinical trial designs. Here are the methodologies for the key experiments cited:
Dental Extraction RCT (2011) [1]
Ophthalmic Topical Anesthesia RCT (2003) [5]
The workflow of a typical this compound clinical trial, as described in these studies, can be visualized as follows: